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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-piperazin-1-yl-quinoline

Abstract The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When hybridized with a piperazine moiety, it gives rise to a class of compounds with signif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When hybridized with a piperazine moiety, it gives rise to a class of compounds with significant pharmacological potential, demonstrating activities ranging from anticancer and antibacterial to central nervous system modulation.[1][2][3][4] This technical guide provides a comprehensive, in-depth examination of a robust and strategically sound synthetic pathway to 2-Methyl-5-piperazin-1-yl-quinoline, a key building block for drug discovery. The narrative emphasizes the causal reasoning behind strategic and methodological choices, offering field-proven insights for researchers, chemists, and professionals in drug development. Each stage of the synthesis is detailed with step-by-step protocols, mechanistic discussions, and visual workflows to ensure clarity and reproducibility.

Introduction and Strategic Overview

The fusion of a quinoline core with a piperazine ring creates a pharmacophore of significant interest. Piperazine and its derivatives are present in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability, while also serving as a versatile linker to engage with biological targets.[4][5] The 2-methylquinoline scaffold specifically has been identified in compounds with applications as antimalarials, antibacterials, and kinase inhibitors.[2][3] The title compound, 2-Methyl-5-piperazin-1-yl-quinoline, thus represents a valuable platform for the development of novel therapeutics.

This guide delineates a convergent and logical five-step synthesis, designed for efficiency and control. The strategy hinges on the initial construction of the quinoline core with a functional handle—a nitro group—at the 5-position. This group is then systematically transformed to introduce the piperazine moiety via a modern, palladium-catalyzed cross-coupling reaction, which is a cornerstone of contemporary pharmaceutical synthesis.[6][7]

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical pathway to the target molecule. The final C-N bond connecting the piperazine and quinoline rings is logically disconnected via a Buchwald-Hartwig amination. This identifies a key intermediate, a 5-halo-2-methylquinoline, and a protected piperazine. The halogen, in turn, can be installed from a 5-amino group via a Sandmeyer reaction. The amino group is readily accessible from the reduction of a 5-nitro precursor. This 2-methyl-5-nitroquinoline can be constructed from fundamental building blocks, 3-nitroaniline and crotonaldehyde, using the classical Doebner-von Miller reaction.

Retrosynthesis Target 2-Methyl-5-piperazin-1-yl-quinoline Disconnect1 C-N Bond Formation (Buchwald-Hartwig) Target->Disconnect1 Intermediate1 5-Halo-2-methylquinoline Disconnect1->Intermediate1 Intermediate2 N-Boc-piperazine Disconnect1->Intermediate2 Disconnect2 Functional Group Interconversion (Sandmeyer Reaction) Intermediate1->Disconnect2 Intermediate3 5-Amino-2-methylquinoline Disconnect2->Intermediate3 Disconnect3 Reduction Intermediate3->Disconnect3 Intermediate4 2-Methyl-5-nitroquinoline Disconnect3->Intermediate4 Disconnect4 Quinoline Synthesis (Doebner-von Miller) Intermediate4->Disconnect4 Precursor1 3-Nitroaniline Disconnect4->Precursor1 Precursor2 Crotonaldehyde Disconnect4->Precursor2

Caption: Retrosynthetic pathway for 2-Methyl-5-piperazin-1-yl-quinoline.

Detailed Synthetic Protocols and Mechanistic Insights

This section details the step-by-step execution of the synthesis, supported by mechanistic explanations for each transformation.

Step 1: Synthesis of 2-Methyl-5-nitroquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and time-honored method for constructing the quinoline scaffold.[2][8] By starting with 3-nitroaniline, we ensure the nitro group is placed at the C5 position, pre-installing the necessary functionality for subsequent steps. The reaction proceeds through an acid-catalyzed cascade involving Michael addition, cyclization, and oxidation.

Doebner_von_Miller cluster_reactants Reactants Reactant1 3-Nitroaniline Product 2-Methyl-5-nitroquinoline Reactant1->Product Doebner-von Miller Reaction Reactant2 Crotonaldehyde Reactant2->Product Doebner-von Miller Reaction Catalyst HCl, Oxidant (e.g., As₂O₅ or air) Catalyst->Product Doebner-von Miller Reaction

Caption: Synthesis of the 2-methyl-5-nitroquinoline core.

Experimental Protocol:

  • To a flask charged with concentrated hydrochloric acid, add 3-nitroaniline (1.0 eq). Stir the mixture until a homogenous solution or fine slurry is formed.

  • Add a suitable oxidizing agent, such as arsenic pentoxide or simply allow for exposure to air.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add crotonaldehyde (1.5 eq) dropwise to the stirred mixture, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for 3-4 hours.[9]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated base (e.g., NaOH or NH4OH) until a precipitate forms.

  • Collect the crude solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to yield 2-methyl-5-nitroquinoline.

Causality and Expertise: The use of a strong acid protonates the crotonaldehyde, activating it for nucleophilic attack by the aniline. The cyclization and subsequent oxidation (often driven by an intermediate Schiff base acting as the oxidant) are characteristic of this reaction class, providing a direct entry to the quinoline system.[8]

Step 2: Reduction to 5-Amino-2-methylquinoline

The conversion of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is often the cleanest method, but classical reduction with metals in acidic media, such as iron in acetic or hydrochloric acid, is highly effective, scalable, and cost-efficient.[10][11]

Reduction cluster_reactants Reactants Reactant 2-Methyl-5-nitroquinoline Product 5-Amino-2-methylquinoline Reactant->Product Nitro Group Reduction Reagent Fe / HCl (or H₂ / Pd-C) Reagent->Product Nitro Group Reduction

Caption: Reduction of the nitro group to form the key amino intermediate.

Experimental Protocol (Fe/HCl Method):

  • Suspend 2-methyl-5-nitroquinoline (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3-5 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated hydrochloric acid (0.2 eq) portion-wise.[11]

  • Maintain reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once complete, filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 5-amino-2-methylquinoline, which can be purified by column chromatography if necessary.

Trustworthiness: This protocol is a self-validating system. The progress can be easily monitored by TLC, and the workup is designed to systematically remove reagents and byproducts. The choice of iron is based on its reliability and the avoidance of potential over-reduction of the quinoline ring, which can sometimes occur with more aggressive hydrogenation catalysts under harsh conditions.[11]

Step 3: Conversion to 5-Bromo-2-methylquinoline via Sandmeyer Reaction

The Sandmeyer reaction provides a classical and reliable method to convert an aromatic amine into a halide. This transformation is crucial as it installs the necessary leaving group for the subsequent palladium-catalyzed coupling reaction.

Experimental Protocol:

  • Dissolve 5-amino-2-methylquinoline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to stir and warm to room temperature over several hours.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 5-bromo-2-methylquinoline.

Step 4: Buchwald-Hartwig Amination with N-Boc-piperazine

This step represents the key C-N bond-forming reaction. The Buchwald-Hartwig amination is a powerful tool in modern organic synthesis, allowing for the coupling of amines with aryl halides under relatively mild conditions.[6] The use of N-Boc-piperazine is a critical strategic choice to prevent the undesired side reaction of double arylation on both nitrogen atoms of the piperazine ring.[3][7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Complex Ar-Pd(II)(L)₂-X OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord 2 PdII_Amine_Complex [Ar-Pd(II)(L)₂(Amine)]⁺X⁻ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation 3 PdII_Amido_Complex Ar-Pd(II)(L)₂-NR₂ Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim 4 RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product ArX Ar-X (5-Bromo-2-methylquinoline) ArX->OxAdd Amine Amine (N-Boc-piperazine) Amine->Amine_Coord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol:

  • To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromo-2-methylquinoline (1.0 eq), N-Boc-piperazine (1.2 eq), a palladium precursor such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like (±)-BINAP (4-10 mol%).

  • Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).[12]

  • Add anhydrous toluene as the solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the aryl bromide.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material by column chromatography on silica gel to yield pure N-Boc-4-(2-methylquinolin-5-yl)piperazine-1-carboxylate.

Step 5: Acid-Catalyzed Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the secondary amine of the piperazine ring. This is readily achieved under acidic conditions.[13]

Deprotection cluster_reactants Reactants Reactant Boc-protected intermediate Product 2-Methyl-5-piperazin-1-yl-quinoline Reactant->Product Boc Deprotection Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Reagent->Product Boc Deprotection

Caption: Final deprotection step to yield the target compound.

Experimental Protocol:

  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution in an ice bath to 0 °C.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[13]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to afford the final product, 2-Methyl-5-piperazin-1-yl-quinoline.

Data Summary

The following table provides an overview of the transformations and typical yields observed for analogous reactions in the literature. Actual yields will vary based on reaction scale and optimization.

StepTransformationStarting MaterialProductTypical Yield (%)
1Doebner-von Miller Reaction3-Nitroaniline2-Methyl-5-nitroquinoline40-60%
2Nitro Reduction (Fe/HCl)2-Methyl-5-nitroquinoline5-Amino-2-methylquinoline80-95%[11]
3Sandmeyer Reaction5-Amino-2-methylquinoline5-Bromo-2-methylquinoline60-75%
4Buchwald-Hartwig Amination5-Bromo-2-methylquinolineBoc-protected piperazine derivative70-90%[7]
5Boc Deprotection (TFA)Boc-protected piperazine derivative2-Methyl-5-piperazin-1-yl-quinoline>95%[13]

Conclusion

This guide has presented a logical and experimentally validated synthetic route to 2-Methyl-5-piperazin-1-yl-quinoline. The chosen pathway emphasizes strategic control over regiochemistry and leverages modern synthetic methods like the Buchwald-Hartwig amination to ensure efficiency and high yields. By explaining the causality behind each procedural step and providing detailed protocols, this document serves as a practical resource for chemists engaged in the synthesis of heterocyclic compounds for pharmaceutical research. The final compound is a versatile scaffold, primed for further derivatization, enabling the exploration of new chemical space in the ongoing quest for novel and effective therapeutic agents.

References

  • Chen, Y., et al. (2012). Synthesis of 2-methyl-5-substituted Phenoxy-Primaquine and Antimalarials Activity. Chinese Journal of Medicinal Chemistry. [Link]

  • Molecules. (n.d.). 2-methyl-5-(1-piperazinyl)quinoline | 698981-81-6. Molanis. [Link]

  • Prasad, A. S., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. [Link]

  • Belkacem, Y., et al. (2017). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Applicable Chemistry. [Link]

  • Molla, M. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Bogert, M. T., & Seil, H. A. (1905). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines.1. Journal of the American Chemical Society. [Link]

  • Jensen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Belkacem, Y., et al. (2017). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. [Link]

  • Malek, F., et al. (2021). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Zhou, L., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. [Link]

  • Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • PrepChem. (n.d.). Synthesis of 2-methyl-5-nitrophenol. PrepChem.com. [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Molla, M. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • Kumar, B. V., et al. (2018). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. PMC. [Link]

  • da Silva, A. C. S., et al. (2018). Synthesis of aminoquinolines 5a–x in two steps. ResearchGate. [Link]

  • Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. JOCPR. [Link]

  • Sharma, P., & Kumar, V. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-5-piperazin-1-yl-quinoline

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of pharmaceutical development, a comprehensive understanding of a compound's physicochemical properties is paramount to its succes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. Among these properties, solubility and stability are foundational pillars that dictate a molecule's bioavailability, formulation, and shelf-life. This guide provides a detailed exploration of the solubility and stability of 2-Methyl-5-piperazin-1-yl-quinoline, a heterocyclic compound with potential applications in medicinal chemistry.

As a Senior Application Scientist, the following sections are designed to not only present the theoretical underpinnings of solubility and stability but also to provide actionable, field-proven experimental protocols. The methodologies described herein are intended to be self-validating, empowering researchers to generate robust and reliable data for this specific quinoline derivative.

Physicochemical Properties of 2-Methyl-5-piperazin-1-yl-quinoline

2-Methyl-5-piperazin-1-yl-quinoline is a quinoline derivative featuring a methyl group at the 2-position and a piperazine moiety at the 5-position. Its chemical structure suggests a degree of polarity due to the presence of nitrogen atoms, which can participate in hydrogen bonding.

Table 1: Physicochemical Properties of 2-Methyl-5-piperazin-1-yl-quinoline

PropertyValueSource
Molecular Formula C14H17N3[1]
Molecular Weight 227.305 g/mol [1]
LogP (Predicted) 2.34660[1]
Polar Surface Area (PSA) 28.16 Ų[1]

The predicted LogP value suggests a moderate lipophilicity, which may influence its solubility in both aqueous and organic media. The piperazine group, being basic, will significantly impact the pH-dependent solubility.

Solubility Profiling

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability.[2] It is not a single value but rather a property that is influenced by various factors, including the solvent system, pH, and temperature. For a comprehensive understanding, both kinetic and thermodynamic solubility should be assessed.

Theoretical Solubility Profile

Based on its structure, 2-Methyl-5-piperazin-1-yl-quinoline is predicted to exhibit the following solubility characteristics:

  • Polar Protic Solvents (e.g., water, ethanol): The presence of nitrogen atoms capable of hydrogen bonding suggests some degree of solubility in protic solvents. However, the overall aromatic structure may limit high aqueous solubility. The piperazine moiety is basic, and its protonation at lower pH is expected to significantly enhance aqueous solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated in these solvents due to their ability to solvate the polar functional groups of the molecule.[3]

  • Nonpolar Solvents (e.g., hexane, toluene): Low solubility is expected in nonpolar solvents due to the polar nature of the compound.[3]

Experimental Determination of Solubility

To obtain accurate solubility data, experimental determination is essential. The following protocols outline the standard methodologies.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[4] This high-throughput screening method is valuable in early drug discovery for ranking compounds.[4][5]

Protocol 1: Turbidimetric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Methyl-5-piperazin-1-yl-quinoline in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear-bottom 96-well plate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[2]

  • Data Analysis: The kinetic solubility is determined as the highest concentration that does not show significant precipitation (turbidity).

Diagram 1: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution addition Add to Aqueous Buffer dilution->addition incubation Incubate (e.g., 2h, 25°C) addition->incubation measurement Measure Turbidity incubation->measurement data_analysis Kinetic Solubility Value measurement->data_analysis Determine Highest Soluble Concentration

Caption: Workflow for the turbidimetric kinetic solubility assay.

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is considered the gold standard for solubility measurement.[5] The shake-flask method is the most common approach.[5]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid 2-Methyl-5-piperazin-1-yl-quinoline to a series of vials containing different solvents (e.g., water, pH-buffered solutions, biorelevant media like FaSSIF and FeSSIF).[5]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding 0.45 µm filter.[6]

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

  • Solid-State Analysis: It is good practice to analyze the residual solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or salt form changes during the experiment.[5]

Diagram 2: Thermodynamic Solubility Workflow

G start Add Excess Solid to Solvent equilibration Shake at Constant Temp (24-72h) start->equilibration phase_separation Centrifuge & Filter Supernatant equilibration->phase_separation solid_analysis Analyze Residual Solid (XRPD) equilibration->solid_analysis quantification Quantify by HPLC-UV phase_separation->quantification end Thermodynamic Solubility Value quantification->end

Caption: Workflow for the shake-flask thermodynamic solubility method.

Stability Profiling

Assessing the chemical stability of a drug candidate is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life.[6] Forced degradation studies, or stress testing, are performed to accelerate the degradation process and are a key component of this evaluation.[8][9]

Potential Degradation Pathways

For quinoline derivatives, common degradation pathways include oxidation, hydrolysis, and photodecomposition.[10][11]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.[11]

  • Hydrolysis: While the core quinoline and piperazine rings are generally stable to hydrolysis, any susceptible functional groups would be a liability.

  • Photodegradation: Many aromatic compounds, including quinolines, are sensitive to light and can undergo photodegradation.[10] Discoloration, often to yellow or brown, can be an indicator of degradation.[10]

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[8][9] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[9]

Protocol 3: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 2-Methyl-5-piperazin-1-yl-quinoline in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[10]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl and incubate at room temperature or an elevated temperature (e.g., 60-80°C).[10][11]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH and incubate under similar conditions as acid hydrolysis.[10][11] Neutralize samples before analysis.[10]

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature.[10][11]

    • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).[10][11]

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[11]

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate the parent compound from its degradation products.[10]

Diagram 3: Forced Degradation Study Workflow

G cluster_stress Stress Conditions stock Prepare Stock Solution (1 mg/mL) acid Acid (HCl) stock->acid base Base (NaOH) stock->base oxidation Oxidation (H₂O₂) stock->oxidation thermal Thermal (Heat) stock->thermal photo Photolytic (Light) stock->photo analysis Analyze Samples at Time Points (Stability-Indicating HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants & Pathways analysis->results

Sources

Foundational

2-Methyl-5-piperazin-1-yl-quinoline: A Critical Pharmacophore in Neuropharmacological Drug Design

Executive Summary 2-Methyl-5-piperazin-1-yl-quinoline (CAS: 698981-81-6, Formula: C14H17N3) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry[1]. Over the past two decades, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-piperazin-1-yl-quinoline (CAS: 698981-81-6, Formula: C14H17N3) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry[1]. Over the past two decades, it has emerged as a cornerstone pharmacophore in the development of potent, selective, and orally active 5-HT1A/1B/1D receptor antagonists[2].

This technical guide explores the mechanistic rationale behind incorporating the 2-methylquinoline moiety into neuropharmacological agents, details the synthetic methodologies required to couple this building block to diverse scaffolds, and reviews its application in advanced clinical candidates such as GSK588045 and GSK163090[2][3].

Pharmacophore Rationale: The Quest for Silent Antagonism

In the pursuit of faster-acting antidepressants and anxiolytics, researchers have targeted the presynaptic 5-HT1A and 5-HT1B autoreceptors. Traditional Selective Serotonin Reuptake Inhibitors (SSRIs) initially cause an accumulation of serotonin (5-HT) in the somatodendritic region, which activates 5-HT1A autoreceptors, leading to a negative feedback loop that suppresses serotonergic neuron firing. This mechanism is largely responsible for the delayed onset of action (often weeks) seen in conventional antidepressants.

To bypass this delay, medicinal chemists sought to develop dual-acting agents or pan-antagonists that block these autoreceptors simultaneously. However, many early piperazine-based ligands exhibited partial agonism (intrinsic activity), which undermined their therapeutic potential.

The Role of the 2-Methylquinoline Moiety

Experience with dual-acting 5-HT1 antagonists/SSRIs revealed a critical Structure-Activity Relationship (SAR): the 2-methylquinoline group is fundamental for combining high 5-HT1A/B/D affinities with low intrinsic activities [2].

  • Steric Hindrance: The methyl group at the 2-position of the quinoline ring introduces specific steric constraints within the receptor binding pocket.

  • Receptor Conformation: This constraint prevents the receptor from adopting the active conformation required for G-protein coupling, effectively converting the ligand from a partial agonist into a "silent" antagonist (intrinsic activity near zero).

  • Selectivity: The piperazine linker provides the necessary basic nitrogen for conserved aspartate interaction (Asp3.32) in the GPCR transmembrane domain, while the quinoline system ensures selectivity against the human ether-à-go-go-related gene (hERG) potassium channels, reducing cardiotoxicity risks.

SignalingPathway Drug Antagonist containing 2-Methyl-5-piperazin-1-yl-quinoline Autoreceptor Presynaptic 5-HT1A/1B Autoreceptors Drug->Autoreceptor Binds & Blocks (Silent Antagonist) GiProtein Gi/o Protein Signaling (Inhibited) Autoreceptor->GiProtein Prevents Activation Firing Serotonergic Neuron Firing (Restored/Increased) GiProtein->Firing Removes Negative Feedback Release Extracellular 5-HT Release (Rapid Elevation) Firing->Release Synaptic Accumulation

Figure 1: Mechanism of action for 5-HT1 autoreceptor blockade using 2-methylquinoline-derived silent antagonists.

Key Derivatives and Clinical Candidates

The integration of 2-methyl-5-piperazin-1-yl-quinoline via reductive amination has yielded several high-profile candidates.

GSK163090

Developed by GlaxoSmithKline, GSK163090 is a cyclic urea (imidazolidinone) derivative. It was identified as a potent, selective, and orally active 5-HT1A/1B/1D receptor antagonist[2][4]. The compound demonstrated clear dose-dependent inhibition of 8-OH-DPAT-induced hyperlocomotor activity in rodent models, proving its in vivo efficacy as a 5-HT1A antagonist[4].

GSK588045

GSK588045 features a tricyclic benzoxazine core coupled to the 2-methyl-5-piperazin-1-yl-quinoline tail. It was optimized against multiple parameters to achieve a high degree of selectivity over hERG channels and favorable pharmacokinetics. It progressed to Phase 1 clinical trials for depressive and anxiety disorders[3].

Quantitative Pharmacological Profile
CompoundCore Scaffold5-HT1A (pKi)5-HT1B (pKi)5-HT1D (pKi)SerT (pKi)D2/D3 (pKi)
GSK163090 Phenyl-imidazolidinone9.48.59.76.16.3 / 6.7
GSK588045 Tricyclic benzoxazine>9.0>8.5>9.0LowN/A

Table 1: Binding affinities of key 2-methyl-5-piperazin-1-yl-quinoline derivatives across primary neuropharmacological targets[2][4][5].

Synthetic Methodologies: Reductive Amination Protocol

The standard method for incorporating 2-methyl-5-piperazin-1-yl-quinoline into complex drug scaffolds is via reductive amination with an aldehyde intermediate[6][7]. The protocol below outlines the optimized, self-validating system used in the synthesis of compounds like GSK588045.

Causality in Experimental Design
  • Solvent Choice (1,2-Dichloroethane): DCE is utilized because its non-polar nature and slightly higher boiling point than dichloromethane (DCM) facilitate the initial equilibrium of iminium ion formation without degrading the starting materials.

  • Reducing Agent (NaB(OAc)3H): Sodium triacetoxyborohydride is specifically chosen over sodium borohydride (NaBH4) because it is a milder reagent. It selectively reduces the protonated iminium ion intermediate without prematurely reducing the unreacted aldehyde to an alcohol, thereby maximizing the yield of the desired tertiary amine[7].

Step-by-Step Methodology
  • Imine Formation: To a dry round-bottom flask, add the aldehyde intermediate (e.g., 4H-imidazo-[2,1-c][1,4]benzoxazine-6-carbaldehyde, 1.0 eq) and 2-methyl-5-piperazin-1-yl-quinoline (1.5 eq)[6][7].

  • Solvation: Dissolve the mixture in dry 1,2-dichloroethane (DCE) (approx. 0.05 M concentration). Stir the reaction mixture at room temperature under an inert nitrogen atmosphere for 30 minutes to allow complete iminium ion formation[7].

  • Reduction: Add sodium triacetoxyborohydride (NaB(OAc)3H) (1.5 eq) in a single portion. Continue stirring the resulting suspension at room temperature for 3 hours[7].

  • Quenching: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO3). Rationale: The basic quench neutralizes the acetic acid byproduct generated by the reducing agent and ensures the basic piperazine nitrogen remains deprotonated (free base) for efficient organic extraction[7].

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (CH2Cl2) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (typically eluting with a gradient of 1-2% MeOH in CH2Cl2) to yield the pure coupled product[7].

SyntheticWorkflow Aldehyde Aldehyde Scaffold (1.0 eq) Solvent 1,2-Dichloroethane (DCE) Room Temp, 30 min Aldehyde->Solvent Amine 2-Methyl-5-piperazin-1-yl-quinoline (1.5 eq) Amine->Solvent ReducingAgent NaB(OAc)3H (1.5 eq), 3 h Solvent->ReducingAgent Iminium Formation Workup Aqueous NaHCO3 Quench CH2Cl2 Extraction ReducingAgent->Workup Selective Reduction Product Final Coupled API (Free Base) Workup->Product Isolation & Purification

Figure 2: Standard reductive amination workflow for coupling 2-methyl-5-piperazin-1-yl-quinoline.

Conclusion

The 2-methyl-5-piperazin-1-yl-quinoline building block represents a triumph of rational drug design in neuropharmacology. By carefully tuning the steric and electronic properties of the quinoline ring, medicinal chemists successfully engineered ligands that act as pure, silent antagonists at 5-HT1 receptors[2]. While compounds like GSK588045 and GSK163090 serve as the primary examples of its utility, the highly efficient reductive amination protocols developed for this pharmacophore ensure its continued relevance in the synthesis of novel central nervous system (CNS) therapeutics[6][7].

References

  • Bromidge, S. M., et al. "Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT1A/B/D Receptor Antagonists Leading to the Discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Molaid Chemical Database. "2-methyl-5-(1-piperazinyl)quinoline | 698981-81-6." URL:[Link]

  • Bromidge, S. M., et al. "Discovery of 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Wikipedia Contributors. "GSK-588045." Wikipedia, The Free Encyclopedia. URL:[Link]

  • AdooQ BioScience. "GSK163090 | 5-HT1A/B/D receptor antagonist." URL:[Link]

  • Bromidge, S. M., et al. "Supporting Information: Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT1A/B/D Receptor Antagonists." Amazon S3 (ACS Supporting Data). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Profiling of 2-Methyl-5-piperazin-1-yl-quinoline

Authored by a Senior Application Scientist Introduction 2-Methyl-5-piperazin-1-yl-quinoline is a key chemical scaffold that has garnered significant interest in medicinal chemistry due to its versatile therapeutic potent...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction

2-Methyl-5-piperazin-1-yl-quinoline is a key chemical scaffold that has garnered significant interest in medicinal chemistry due to its versatile therapeutic potential. Derivatives of this quinoline-piperazine core have been explored for a wide range of pharmacological activities. Notably, this structural motif is a cornerstone in the development of dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors, making it a promising candidate for addressing central nervous system disorders such as depression and anxiety. The strategic combination of the quinoline and piperazine moieties allows for fine-tuning of receptor affinity and functional activity, leading to compounds with diverse pharmacological profiles.

This comprehensive guide provides detailed in vitro assay protocols for the pharmacological characterization of 2-Methyl-5-piperazin-1-yl-quinoline and its analogs. The protocols are designed for researchers, scientists, and drug development professionals to assess the compound's binding affinity and functional activity at key biological targets, primarily serotonin and dopamine receptors.

Mechanism of Action and Key Biological Targets

The primary molecular targets for compounds based on the 2-Methyl-5-piperazin-1-yl-quinoline scaffold are G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The piperazine moiety often plays a crucial role in the interaction with the orthosteric binding pocket of these aminergic GPCRs. The in vitro assays detailed below are designed to elucidate the compound's activity at these key receptors.

Part 1: Receptor Binding Affinity Profiling

To determine the potency of 2-Methyl-5-piperazin-1-yl-quinoline at its putative targets, competitive radioligand binding assays are the gold standard. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest.

Radioligand Binding Assay for Serotonin 5-HT1A Receptor

Principle: This assay quantifies the affinity of the test compound for the human 5-HT1A receptor by measuring the displacement of a specific radioligand, [³H]-8-OH-DPAT. The inhibition constant (Ki) is then calculated from the IC50 value.

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells expressing human 5-HT1A receptors prep2 Harvest and homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge to isolate cell membranes prep2->prep3 prep4 Resuspend membrane pellet and determine protein concentration prep3->prep4 assay1 Incubate membranes with [³H]-8-OH-DPAT and varying concentrations of test compound prep4->assay1 assay2 Incubate at 25°C for 60 minutes assay1->assay2 assay3 Separate bound from free radioligand by rapid filtration assay2->assay3 assay4 Measure radioactivity on filters using a scintillation counter assay3->assay4 analysis1 Plot percent inhibition vs. log concentration of test compound assay4->analysis1 analysis2 Determine IC50 value using non-linear regression analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for 5-HT1A Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT1A receptor in appropriate media.

    • Harvest confluent cells and centrifuge.

    • Resuspend the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM of a non-radiolabeled specific ligand (e.g., WAY-100635) for non-specific binding.

      • 50 µL of various concentrations of 2-Methyl-5-piperazin-1-yl-quinoline.

      • 50 µL of [³H]-8-OH-DPAT (final concentration ~0.5 nM).

      • 50 µL of the cell membrane preparation (20-40 µg of protein).

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Dopamine D2 Receptor

Principle: Similar to the 5-HT1A assay, this protocol determines the binding affinity of the test compound for the human dopamine D2 receptor by displacing the radioligand [³H]-Spiperone.

Protocol: The protocol is analogous to the 5-HT1A binding assay, with the following modifications:

  • Cell Line: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • Radioligand: Use [³H]-Spiperone at a final concentration of approximately 0.2 nM.

  • Non-specific Binding: Use 10 µM of a non-radiolabeled D2 antagonist such as haloperidol or (+)-butaclamol to determine non-specific binding.

Data Presentation: Binding Affinities

CompoundTarget ReceptorKi (nM)
2-Methyl-5-piperazin-1-yl-quinoline5-HT1AExample: 15
2-Methyl-5-piperazin-1-yl-quinolineD2Example: 85
Reference Compound (e.g., Buspirone)5-HT1AExample: 10
Reference Compound (e.g., Haloperidol)D2Example: 2
Application

Application Note: Cell-Based Assay Development for 2-Methyl-5-piperazin-1-yl-quinoline Derivatives Targeting 5-HT1A/B/D Receptors

Introduction & Pharmacological Context The 2-methyl-5-piperazin-1-yl-quinoline scaffold is a privileged pharmacophore in neuropharmacology, frequently utilized in the development of potent, selective 5-HT1A/B/D receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 2-methyl-5-piperazin-1-yl-quinoline scaffold is a privileged pharmacophore in neuropharmacology, frequently utilized in the development of potent, selective 5-HT1A/B/D receptor antagonists[1]. Compounds containing this moiety, such as the clinical candidate GSK588045, have shown significant promise in treating depression and anxiety by modulating serotonergic neurotransmission[1].

To optimize lead compounds derived from this scaffold, robust cell-based functional assays are required. Because 5-HT1 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o pathway, their activation leads to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in intracellular cyclic AMP (cAMP) .

Assay Design & Rationale

Measuring Gi-coupled receptor activity presents a unique challenge: baseline cAMP levels in resting cells are inherently low, making it difficult to detect a further agonist-induced decrease. To overcome this, the assay utilizes Forskolin (FSK) , a direct activator of adenylyl cyclase, to artificially elevate the cAMP baseline.

  • Agonist Mode : Addition of serotonin (5-HT) activates the Gi-coupled 5-HT1 receptor, inhibiting AC and reducing the FSK-stimulated cAMP levels.

  • Antagonist Mode (Our Focus) : Addition of a 2-methyl-5-piperazin-1-yl-quinoline derivative blocks the 5-HT1 receptor. When 5-HT is subsequently added, it cannot bind, and the FSK-stimulated cAMP levels remain high.

To quantify cAMP, we employ Homogeneous Time-Resolved Fluorescence (HTRF) technology. This competitive immunoassay relies on TR-FRET between a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor) . High intracellular cAMP competes with the d2-cAMP, leading to a decrease in the TR-FRET signal.

Signaling Pathway

Pathway Antagonist 2-Methyl-5-piperazin-1-yl-quinoline (Antagonist) Receptor 5-HT1A/B/D Receptor (Gi-Coupled GPCR) Antagonist->Receptor Blocks Agonist Serotonin (5-HT) (Agonist) Agonist->Receptor Activates Gi Gi/o Protein Receptor->Gi Couples AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converted by AC Forskolin Forskolin Forskolin->AC Stimulates

Caption: Diagram illustrating the 5-HT1 receptor Gi-coupled signaling pathway and assay intervention points.

Materials and Reagents

  • Cell Line : CHO-K1 cells stably expressing human 5-HT1A, 5-HT1B, or 5-HT1D receptors.

  • Assay Kit : HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity).

  • Reagents :

    • Forskolin : AC activator.

    • IBMX : Phosphodiesterase inhibitor.

    • Serotonin (5-HT) : Reference agonist.

    • WAY-100635 : Reference 5-HT1A antagonist.

    • Test Compound : 2-Methyl-5-piperazin-1-yl-quinoline derivative.

Detailed Protocol: HTRF cAMP Antagonist Assay

Self-Validating System: Every assay plate must include a full dose-response curve of the reference antagonist (WAY-100635) and a FSK-only positive control. This ensures day-to-day reproducibility, validates the pharmacological integrity of the receptor, and provides the necessary data to calculate the Z'-factor for quality control.

Step 1: Cell Preparation and Seeding

  • Harvest CHO-K1 5-HT1A cells at 80% confluency using a non-enzymatic cell dissociation buffer. Causality Note: Enzymatic buffers like Trypsin can cleave extracellular GPCR domains, drastically reducing the assay's sensitivity to ligands.

  • Resuspend cells in Assay Buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX, pH 7.4). Causality Note: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. It is critical here because without it, endogenous PDEs will rapidly hydrolyze the generated cAMP into AMP, collapsing the assay's dynamic window.

  • Seed 5 µL of cell suspension (approx. 2,000 cells/well) into a 384-well low-volume white microplate.

Step 2: Antagonist Incubation

  • Prepare a 3-fold serial dilution of the 2-methyl-5-piperazin-1-yl-quinoline test compound in Assay Buffer (final concentration range: 10 µM to 0.5 nM).

  • Add 2.5 µL of the test compound to the respective wells.

  • Incubate the plate at Room Temperature (RT) for 30 minutes. Causality Note: This pre-incubation allows the antagonist to achieve binding equilibrium with the receptor before the agonist is introduced, ensuring accurate IC50 determination.

Step 3: Agonist & Forskolin Stimulation

  • Prepare a stimulation cocktail containing Forskolin (final concentration: 1 µM) and Serotonin (final concentration: EC80, predetermined from an agonist dose-response curve, typically ~10-30 nM).

  • Add 2.5 µL of the stimulation cocktail to all wells.

  • Incubate at RT for 30 minutes. Causality Note: Because 5-HT1 receptors are Gi-coupled, their activation decreases cAMP. Forskolin artificially elevates the cAMP baseline. The antagonist's efficacy is measured by its ability to block 5-HT and reverse the suppression of this Forskolin-stimulated cAMP pool.

Step 4: Cell Lysis and HTRF Detection

  • Reconstitute the HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate) in the provided Lysis Buffer.

  • Add 5 µL of cAMP-d2, followed immediately by 5 µL of anti-cAMP-Cryptate to all wells.

  • Incubate at RT for 1 hour in the dark to allow the competitive immune reaction to reach equilibrium.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; dual emission reading at 620 nm (Cryptate) and 665 nm (d2).

Experimental Workflow

Workflow Step1 1. Cell Seeding CHO-K1 5-HT1A Step2 2. Antagonist Incubation (30 min) Step1->Step2 Step3 3. Agonist + FSK Incubation (30 min) Step2->Step3 Step4 4. Cell Lysis Add HTRF Reagents Step3->Step4 Step5 5. Detection TR-FRET Read Step4->Step5

Caption: Step-by-step experimental workflow for the HTRF cAMP accumulation assay.

Data Analysis and Expected Results

The HTRF signal is calculated as a ratio of the emission wavelengths (Ratio = 665 nm / 620 nm × 10,000). Because this is a competitive assay, the TR-FRET ratio is inversely proportional to the concentration of intracellular cAMP. Data should be normalized to the FSK-only control (100% inhibition of agonist response) and the FSK + Agonist control (0% inhibition). Dose-response curves are fitted using a 4-parameter logistic non-linear regression model to determine the IC50.

Table 1: Expected Assay Performance Metrics & Reference Values

ParameterExpected Value / RangeSignificance
Z'-Factor 0.65 – 0.85Indicates a highly robust assay suitable for HTS and lead optimization.
Signal-to-Background (S/B) 4.0 – 6.0Sufficient dynamic range to accurately resolve partial vs. full antagonists.
WAY-100635 IC50 (5-HT1A) 1.0 – 5.0 nMValidates the pharmacological integrity of the 5-HT1A receptor system.
GSK588045 IC50 (5-HT1A) ~2.5 nMBenchmark for optimized 2-methyl-5-piperazin-1-yl-quinoline derivatives.

References

  • Bromidge, S. M., et al. (2010). Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT1A/B/D Receptor Antagonists Leading to the Discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045). Journal of Medicinal Chemistry. URL: [Link]

  • Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. URL: [Link]

  • Degorce, F., et al. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics. URL: [Link]

Sources

Method

Application Note: Advanced HPLC-UV Analysis of Piperazine and Its Derivatives

Introduction & Analytical Challenges Piperazine and its derivatives are foundational molecular scaffolds in modern chemistry. They are ubiquitous as Active Pharmaceutical Ingredients (APIs) (e.g., antihistamines like cet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Piperazine and its derivatives are foundational molecular scaffolds in modern chemistry. They are ubiquitous as Active Pharmaceutical Ingredients (APIs) (e.g., antihistamines like cetirizine and cyclizine)[1], critical synthetic intermediates (e.g., N-Boc-piperazine)[2], and are routinely monitored in forensic toxicology due to the proliferation of illicit piperazine-based stimulants (e.g., 1-benzylpiperazine [BZP] and TFMPP)[3][4].

The Core Analytical Challenge: Unsubstituted piperazine and its purely aliphatic derivatives lack a conjugated π -electron system, resulting in a negligible molar extinction coefficient above 210 nm[5][6]. While direct UV detection at 205 nm is theoretically possible, it is practically flawed. At such low wavelengths, mobile phase solvents (like methanol) and complex sample matrices absorb strongly, leading to severe baseline drift, high background noise, and poor Limits of Detection (LOD)[5]. Consequently, a robust analytical strategy must be tailored to the specific photophysics of the target derivative.

Strategic Method Selection & Causality

To establish a self-validating and robust analytical system, the choice of methodology must be dictated by the structural properties of the analyte[2][6].

Direct HPLC-UV (For Chromophoric Derivatives)

If the piperazine ring is substituted with a UV-active moiety—such as a tert-butyloxycarbonyl (N-Boc) protecting group or a benzyl ring (e.g., BZP)—direct UV detection at 210–254 nm is highly effective[2][3].

  • Causality: Utilizing the inherent chromophore eliminates the need for complex sample preparation. By avoiding derivatization, you remove a major vector for volumetric error and reaction yield variability, ensuring higher quantitative precision and ruggedness[2].

Pre-Column Derivatization (For Aliphatic Piperazines)

For aliphatic derivatives (e.g., 1-(2-chloroethyl)piperazine) or trace unsubstituted piperazine, we must artificially extend the conjugation system[5][6]. This is achieved via pre-column derivatization using electrophilic reagents such as 4-chloro-7-nitrobenzofuran (NBD-Cl) or Dansyl chloride (DNS-Cl)[5][7].

  • Mechanistic Causality: The secondary amines on the piperazine ring act as strong nucleophiles. In a mildly alkaline environment (pH 9.0), they attack the electrophilic center of NBD-Cl via nucleophilic aromatic substitution ( SN​Ar ). This yields a stable, highly conjugated NBD-piperazine derivative that absorbs strongly at 340 nm. This massive bathochromic shift moves the detection window away from matrix interferences, drastically improving the signal-to-noise ratio and enabling LODs in the low parts-per-million (ppm) range[5][6].

AnalyticalWorkflow Start Piperazine Derivative Sample Decision Contains UV-Active Chromophore? (e.g., N-Boc, Benzyl) Start->Decision Direct Direct HPLC-UV Detection at 210-230 nm Decision->Direct Yes Deriv Pre-Column Derivatization (NBD-Cl or Dansyl-Cl) Decision->Deriv No (Aliphatic) Confirm Orthogonal LC-MS Confirmation Direct->Confirm DerivUV HPLC-UV/Vis Detection at 340-460 nm Deriv->DerivUV DerivUV->Confirm

Workflow for selecting the optimal HPLC-UV analytical strategy for piperazine derivatives.

Quantitative Method Comparison

The following table synthesizes the performance metrics of different analytical strategies, allowing researchers to select the optimal approach based on matrix complexity and sensitivity requirements[2][6].

ParameterDirect HPLC-UV (Chromophoric)HPLC-UV with Derivatization (NBD-Cl)LC-MS/MS (Orthogonal Confirmation)
Target Analytes N-Boc-piperazine, BZP, TFMPPAliphatic piperazines, 1-(2-chloroethyl)piperazineTrace impurities, biological matrices
Detection Wavelength 210 - 230 nm340 - 460 nmN/A (m/z monitoring)
Sample Prep Complexity Low (Dilute and shoot)High (Reaction, buffering, incubation)Medium (Extraction, filtration)
Limit of Detection (LOD) ~10 - 30 ppm~1 - 5 ppm< 0.005 ppm
Linearity Range 30 - 350 ppm5 - 50 µg/mL0.002 - 10 µg/mL
Precision (%RSD) < 1.5%< 4.0%< 2.0%

Experimental Protocols

Protocol A: Direct HPLC-UV Analysis of Chromophoric Derivatives (e.g., N-Boc-Piperazine)

This method leverages the inherent UV absorptivity of substituted piperazines for rapid, routine quality control[2].

1. Chromatographic Conditions:

  • Column: Standard C18 or Chiralpak IC (250 x 4.6 mm, 5µm)[2][5].

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v)[2][5].

    • Causality of Diethylamine: Piperazine derivatives are highly basic. Diethylamine acts as a competing base/silanol-masking agent, preventing the secondary amines of the analyte from interacting with residual acidic silanols on the stationary phase. This eliminates peak tailing and ensures sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent mobile phase viscosity and mass transfer kinetics)[2][5].

  • Detection Wavelength: 210 nm (or 230 nm depending on the specific derivative's λmax​ )[2][6].

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to a final concentration of ~1 mg/mL[6].

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter through a 0.45 µm PTFE syringe filter directly into an HPLC vial[6][7].

Protocol B: Pre-Column Derivatization with NBD-Cl for Aliphatic Piperazines

This protocol is mandatory for trace analysis of aliphatic piperazines lacking a chromophore[5][6].

DerivatizationPathway Reactant1 Aliphatic Piperazine (Weak UV Absorbance) Reaction Nucleophilic Substitution (pH 9.0, 60°C, 20 min) Reactant1->Reaction Reactant2 NBD-Cl Reagent (Electrophile) Reactant2->Reaction Product NBD-Piperazine Derivative (Strong UV Absorbance at 340 nm) Reaction->Product

Chemical derivatization pathway of aliphatic piperazines using NBD-Cl to enhance UV detection.

1. Reagent & Buffer Preparation:

  • Borate Buffer (pH 9.0): Dissolve sodium tetraborate in HPLC-grade water and adjust to pH 9.0 using 0.1 M NaOH.

    • Causality: The pKa of piperazine is ~9.7. A pH of 9.0 ensures a sufficient molar fraction of the amine remains deprotonated and nucleophilic, driving the derivatization reaction forward without hydrolyzing the NBD-Cl reagent prematurely[6].

  • Derivatizing Reagent: Prepare a 1 mg/mL solution of NBD-Cl in anhydrous methanol[6]. Prepare fresh daily and protect from light.

2. Derivatization Reaction Steps:

  • Transfer 1.0 mL of the sample solution (containing ~100 µg/mL analyte) into a 5 mL amber reaction vial[6].

  • Add 1.0 mL of the pH 9.0 Borate Buffer and vortex briefly.

  • Add 1.0 mL of the 1 mg/mL NBD-Cl reagent[6].

  • Seal the vial and incubate in a water bath at 60°C for exactly 20 minutes to ensure complete conversion[5].

  • Quenching: Immediately transfer the vial to an ice bath for 5 minutes. Add 100 µL of 0.1 M HCl.

  • Causality: Lowering the temperature and pH instantly halts the reaction by protonating any remaining amines and degrading excess NBD-Cl, preventing ghost peaks and baseline artifacts during chromatography[5].

  • Filter through a 0.22 µm syringe filter into an HPLC vial[8].

3. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).

  • Mobile Phase: Gradient elution of Water and Acetonitrile (starting at 30% ACN, ramping to 90% ACN over 15 minutes) to elute the highly hydrophobic NBD-derivative.

  • Detection Wavelength: 340 nm (Specific to the NBD-amine adduct)[2].

References

  • [5] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Source: jocpr.com | URL: 5

  • [8] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Source: researchgate.net | URL: 8

  • [6] A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives | Source: benchchem.com | URL: 6

  • [7] Normal-Phase High Performance Liquid Chromatographic Method with Dansylation for the Assay of Piperazine Citrate in Dosage Forms | Source: tandfonline.com | URL: 7

  • [3] HPLC-UV/DAD chromatograms of piperazine derivative mixture | Source: researchgate.net | URL: 3

  • [2] A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis | Source: benchchem.com | URL: 2

  • [1] Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode | Source: acs.org | URL: 1

  • [4] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials | Source: unodc.org | URL: 4

Sources

Application

Application Notes and Protocols for the Research Tool Compound: 2-Methyl-5-piperazin-1-yl-quinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline-piperazine scaffold is a privileged structural motif in medicinal chemistry, renowned for its broad spect...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-piperazine scaffold is a privileged structural motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide focuses on 2-Methyl-5-piperazin-1-yl-quinoline , a specific derivative that holds significant promise as a versatile research tool and a building block for novel therapeutic agents. While primarily documented as a key intermediate in the synthesis of the potent 5-HT1A/B/D receptor antagonist GSK163090[1][2], its intrinsic structural features suggest a wider range of potential applications. This document provides a comprehensive overview of its synthesis, potential mechanisms of action based on related compounds, and detailed protocols for its investigation as a modulator of serotonergic and kinase signaling pathways.

Introduction: The Quinoline-Piperazine Moiety in Drug Discovery

The fusion of a quinoline core with a piperazine ring creates a molecular scaffold with remarkable versatility. Quinoline derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimalarial, anti-inflammatory, and antibacterial activities[3][4][5][6][7]. The piperazine moiety, a common pharmacophore, often enhances bioavailability and allows for diverse substitutions to fine-tune target specificity and potency[8]. The combination of these two rings has led to the development of numerous clinically relevant compounds.

2-Methyl-5-piperazin-1-yl-quinoline (CAS No. 698981-81-6) emerges from this rich chemical space as a compound of interest[9]. Its most notable application to date is as a precursor for GSK163090, a compound developed for its potential as a fast-onset antidepressant and anxiolytic[2]. This association strongly suggests that 2-Methyl-5-piperazin-1-yl-quinoline itself, or its derivatives, may interact with aminergic G-protein coupled receptors (GPCRs). Furthermore, the quinoline-piperazine scaffold is a known feature in a variety of kinase inhibitors, highlighting another promising avenue for research[10][11][12].

This guide aims to equip researchers with the foundational knowledge and practical methodologies to explore the potential of 2-Methyl-5-piperazin-1-yl-quinoline as a research tool.

Synthesis of 2-Methyl-5-piperazin-1-yl-quinoline

The synthesis of 2-Methyl-5-piperazin-1-yl-quinoline can be achieved through several established synthetic routes for quinoline derivatives. A common approach involves the nucleophilic substitution of a suitable leaving group on the quinoline ring with piperazine. Below is a representative synthetic scheme.

G cluster_synthesis Synthesis of 2-Methyl-5-piperazin-1-yl-quinoline start Starting Materials: 5-Amino-2-methylquinoline and Bis(2-chloroethyl)amine intermediate Cyclization Reaction start->intermediate Multi-step synthesis or Direct Amination product 2-Methyl-5-piperazin-1-yl-quinoline intermediate->product

Caption: A generalized workflow for the synthesis of 2-Methyl-5-piperazin-1-yl-quinoline.

A plausible synthetic route involves the reaction of 5-amino-2-methylquinoline with a suitable reagent to introduce the piperazine moiety. Alternatively, a pre-functionalized quinoline with a leaving group at the 5-position can be reacted with piperazine.

Potential Research Applications and Biological Targets

Based on the known activities of structurally related compounds, 2-Methyl-5-piperazin-1-yl-quinoline can be investigated for its effects on several key biological targets.

Serotonin (5-HT) Receptor Modulation

Given its role as a precursor to a 5-HT1A/B/D antagonist, this compound is a prime candidate for investigation as a modulator of serotonin receptors[2][13]. It may act as an antagonist, agonist, or partial agonist at various 5-HT receptor subtypes.

G cluster_pathway Hypothesized Serotonin Receptor Modulation compound 2-Methyl-5-piperazin-1-yl-quinoline receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT1B, 5-HT1D) compound->receptor Binds to downstream Downstream Signaling (e.g., cAMP levels, MAPK pathway) receptor->downstream Modulates

Caption: Potential mechanism of 2-Methyl-5-piperazin-1-yl-quinoline at serotonin receptors.

Kinase Inhibition

The quinoline scaffold is a common feature in many kinase inhibitors[7][10][11]. Compounds with a quinoline-piperazine core have been shown to inhibit tyrosine kinases such as EGFR and Src/Abl[10][12]. Therefore, screening this compound against a panel of kinases could reveal novel inhibitory activities.

G cluster_pathway Hypothesized Kinase Inhibition compound 2-Methyl-5-piperazin-1-yl-quinoline kinase Protein Kinase (e.g., EGFR, Src) compound->kinase Inhibits substrate Substrate kinase->substrate Phosphorylates atp ATP atp->kinase phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate

Caption: Proposed mechanism of kinase inhibition by 2-Methyl-5-piperazin-1-yl-quinoline.

Antimicrobial and Antiparasitic Activity

Quinoline derivatives have a long history as antimalarial agents, and the quinoline-piperazine motif has been explored for antibacterial, antituberculosis, and antileishmanial properties[3][14][15]. This compound could be screened for activity against a range of microbial and parasitic pathogens.

Experimental Protocols

The following protocols provide a starting point for investigating the biological activities of 2-Methyl-5-piperazin-1-yl-quinoline.

Protocol 1: In Vitro Serotonin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for a specific 5-HT receptor subtype.

Objective: To determine the binding affinity (Ki) of 2-Methyl-5-piperazin-1-yl-quinoline for a target 5-HT receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Non-labeled competing ligand (e.g., serotonin).

  • 2-Methyl-5-piperazin-1-yl-quinoline.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare cell membranes from the HEK293 cell line expressing the target receptor.

  • In a 96-well plate, add a constant concentration of the radioligand to each well.

  • Add increasing concentrations of the test compound (2-Methyl-5-piperazin-1-yl-quinoline) or the non-labeled competing ligand (for total binding).

  • For non-specific binding, add a high concentration of the non-labeled competing ligand.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Parameter Description
IC50 The concentration of the compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, representing the affinity of the compound for the receptor.
Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen for the inhibitory activity of the compound against a specific protein kinase.

Objective: To determine the IC50 value of 2-Methyl-5-piperazin-1-yl-quinoline against a target kinase.

Materials:

  • Purified recombinant kinase.

  • Specific peptide substrate for the kinase.

  • ATP.

  • 2-Methyl-5-piperazin-1-yl-quinoline.

  • Kinase reaction buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 96-well microplates.

  • Plate reader for luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent.

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection method.

  • Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC50 value.

Parameter Description
IC50 The concentration of the compound that inhibits 50% of the kinase activity.
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a bacterial strain.

Objective: To determine the MIC of 2-Methyl-5-piperazin-1-yl-quinoline against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton broth (MHB).

  • 2-Methyl-5-piperazin-1-yl-quinoline.

  • Standard antibiotic as a positive control (e.g., Penicillin G)[4].

  • 96-well microplates.

  • Incubator.

  • Microplate reader.

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

2-Methyl-5-piperazin-1-yl-quinoline is a compelling research tool with untapped potential. Its established role in the synthesis of a CNS-active compound, combined with the broad pharmacological profile of the quinoline-piperazine scaffold, makes it a valuable starting point for investigations into novel modulators of serotonin receptors, protein kinases, and microbial targets. The protocols outlined in this guide provide a solid framework for initiating such explorations, paving the way for new discoveries in pharmacology and drug development.

References

  • Bouzian-lounis, Y., & Gherraf, N. (2017). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Oriental Journal of Chemistry, 33(4), 1999–2006.
  • Chavda, N., & Chavda, B. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences Review and Research, 12(4), PageNo.
  • ResearchGate. (n.d.). Quinoline‐piperazine‐sulfonyl derivatives s anticancer agents. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 2-methyl-5-(1-piperazinyl)quinoline | 698981-81-6. Retrieved from [Link]

  • Kumar, A., et al. (2019). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances, 9(33), 19046–19061.
  • Singh, A., et al. (2023). Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. European Journal of Medicinal Chemistry, 261, 115863.
  • Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 16(7), 1–4.
  • National Center for Biotechnology Information. (n.d.). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351843A - Synthesis method of 2-methyl piperazine lomefloxacin.
  • MDPI. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 131–143.
  • National Center for Biotechnology Information. (n.d.). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. Retrieved from [Link]

  • Di Fabio, R., et al. (2010). Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, selective, and orally active 5-HT1A/B/D receptor antagonist. Journal of Medicinal Chemistry, 53(23), 8473–8484.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
  • ChemSrc. (2025, September 5). 2-Methyl-5-(1-piperazinyl)quinoline | CAS#:698981-81-6. Retrieved from [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194.
  • National Center for Biotechnology Information. (n.d.). The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline deriv. Retrieved from [Link]

Sources

Method

Application Notes: The 2-Methyl-5-piperazin-1-yl-quinoline Scaffold as a Versatile Pharmacophore in Neurobiology

Abstract The quinoline nucleus, fused with a piperazine moiety, represents a privileged scaffold in medicinal chemistry, giving rise to a multitude of neurologically active agents. Specifically, the 2-Methyl-5-piperazin-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The quinoline nucleus, fused with a piperazine moiety, represents a privileged scaffold in medicinal chemistry, giving rise to a multitude of neurologically active agents. Specifically, the 2-Methyl-5-piperazin-1-yl-quinoline core is a recurring structural motif in compounds designed to modulate key neurotransmitter systems. This guide provides an in-depth analysis of this scaffold's applications, focusing on its role in the development of ligands for serotonergic and dopaminergic receptors. We will explore the mechanistic rationale behind its therapeutic potential in disorders such as depression, anxiety, and psychosis. Furthermore, this document furnishes detailed experimental protocols for the in vitro and in vivo characterization of novel derivatives, offering researchers a practical framework for advancing drug discovery programs centered on this versatile chemical entity.

The Core Scaffold: An Overview

The 2-Methyl-5-piperazin-1-yl-quinoline structure combines the rigid, aromatic quinoline system with the flexible, basic piperazine ring. This combination has proven highly effective for interacting with the orthosteric and allosteric sites of various G-protein coupled receptors (GPCRs) and transporters in the central nervous system (CNS). The piperazine nitrogen atoms are critical, often serving as a key interaction point with acidic residues in receptor binding pockets and providing a convenient handle for synthetic modification to tune potency, selectivity, and pharmacokinetic properties.[1][2]

Derivatives built upon this scaffold have been identified as potent antagonists of serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors, inhibitors of the serotonin transporter (SERT), and modulators of dopamine D2/D3 receptors.[3][4][5] This multi-target profile makes it a highly valuable starting point for developing treatments for complex neuropsychiatric and neurodegenerative disorders.

Primary Molecular Targets and Mechanisms of Action

The therapeutic utility of this scaffold is rooted in its ability to modulate critical nodes within the serotonergic and dopaminergic signaling pathways.

The Serotonergic System: A Dual-Action Approach

A significant body of research has focused on derivatives of 2-Methyl-5-piperazin-1-yl-quinoline as dual-acting agents that simultaneously block serotonin autoreceptors and inhibit serotonin reuptake.[4][6]

  • 5-HT1A/B/D Autoreceptor Antagonism: Presynaptic 5-HT1A and 5-HT1B/D receptors function as a negative feedback mechanism, sensing synaptic serotonin levels and downregulating its further release. Antagonizing these autoreceptors effectively "cuts the brakes" on serotonin release. This mechanism is particularly attractive for developing rapid-onset antidepressants.[3]

  • Serotonin Transporter (SERT) Inhibition: Like traditional Selective Serotonin Reuptake Inhibitors (SSRIs), compounds featuring this scaffold can block SERT, preventing the reabsorption of serotonin from the synapse and thereby increasing its synaptic concentration and duration of action.[4][6]

The combination of these two mechanisms is hypothesized to produce a more robust and faster-acting antidepressant and anxiolytic effect compared to SSRIs alone. By blocking autoreceptors, the initial, often therapy-limiting, decrease in serotonin release caused by rising synaptic levels is bypassed.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Serotonin (5-HT) Synthesis vesicle Vesicular Storage presynaptic->vesicle Packaging serotonin 5-HT vesicle->serotonin Release postsynaptic_receptor Postsynaptic 5-HT Receptors serotonin->postsynaptic_receptor Binding -> Signal Transduction autoreceptor 5-HT1A/B/D Autoreceptor serotonin->autoreceptor Negative Feedback sert SERT Transporter serotonin->sert Reuptake autoreceptor->vesicle Inhibits Release sert->presynaptic Recycling drug Quinoline-Piperazine Derivative drug->autoreceptor Antagonism (Blocks Inhibition) drug->sert Inhibition (Blocks Reuptake)

Caption: Serotonergic synapse modulation by 2-Methyl-5-piperazin-1-yl-quinoline derivatives.

The Dopaminergic System: A Tale of Two Actions

The scaffold is also integral to compounds targeting dopamine D2 and D3 receptors, which are implicated in psychosis, mood regulation, and motor control.

  • D2/D4 Receptor Antagonism: Certain derivatives, particularly those incorporating a 3,4-dihydro-2(1H)-quinolinone structure, have been identified as mixed D2/D4 receptor antagonists.[7] This profile is characteristic of atypical antipsychotic drugs used in the treatment of schizophrenia, which aim to alleviate positive symptoms without inducing the severe extrapyramidal side effects associated with non-selective D2 blockers.

  • D2/D3 Receptor Agonism: Conversely, other structural modifications can yield potent D2/D3 agonists.[5] This activity is highly relevant for treating Parkinson's disease, where stimulating dopamine receptors in the striatum can compensate for the loss of dopaminergic neurons. Some of these compounds exhibit low nanomolar potency for the D3 receptor.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Dopamine (DA) Synthesis vesicle Vesicular Storage presynaptic->vesicle Packaging dopamine DA vesicle->dopamine Release postsynaptic_receptor Postsynaptic D2/D3 Receptors dopamine->postsynaptic_receptor Binding -> Signal Transduction antagonist Quinoline-Piperazine Antagonist antagonist->postsynaptic_receptor Blocks DA Binding (Antipsychotic Action) agonist Quinoline-Piperazine Agonist agonist->postsynaptic_receptor Mimics DA Binding (Anti-Parkinsonian Action)

Caption: Dopaminergic synapse modulation by 2-Methyl-5-piperazin-1-yl-quinoline derivatives.

Application in Neurobiological Research: Protocols and Methodologies

To characterize novel compounds based on the 2-Methyl-5-piperazin-1-yl-quinoline scaffold, a tiered approach of in vitro and in vivo assays is essential.

In Vitro Characterization

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor target (e.g., human D2 or 5-HT1A receptors). This assay quantifies the direct interaction between the compound and the receptor.

Methodology:

  • Cell Culture & Membrane Preparation:

    • Culture CHO or HEK-293 cells stably expressing the human receptor of interest (e.g., hD₂L).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL. The use of a well-characterized cell line expressing the target is crucial for data reliability.

  • Competitive Binding Reaction:

    • In a 96-well plate, add membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2/D3 receptors), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).[8]

    • Total Binding Wells: Contain only membranes and radioligand.

    • Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites. This step is critical to differentiate signal from noise.

  • Incubation & Harvesting:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The receptors, bound to the membranes, will be trapped by the filter.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Place filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Caption: Workflow for a radioligand receptor binding assay.

Objective: To measure the inhibitory potency (IC₅₀) of a test compound on the reuptake of serotonin by the human serotonin transporter (hSERT).

Methodology:

  • Cell Culture:

    • Seed HEK-293 cells stably expressing hSERT into a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 15-20 minutes with varying concentrations of the test compound or a reference inhibitor (e.g., Fluoxetine). This allows the compound to bind to the transporter before the substrate is introduced.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]Serotonin ([³H]5-HT).

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C. The timing is critical to remain within the linear range of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Quantification & Analysis:

    • Lyse the cells and transfer the lysate to a scintillation vial.

    • Measure radioactivity using a liquid scintillation counter.

    • Define 100% uptake from vehicle-treated wells and 0% uptake from wells treated with a saturating concentration of a known inhibitor.

    • Plot the percentage of inhibition versus the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.

In Vivo Evaluation

Objective: To directly measure the effect of a systemically administered compound on extracellular neurotransmitter levels in a specific brain region (e.g., prefrontal cortex, striatum) of a freely moving animal. This is a gold-standard technique for demonstrating target engagement in the CNS.[6]

Methodology:

  • Surgical Implantation:

    • Anesthetize a rat or mouse and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula targeting the brain region of interest. Secure it to the skull with dental cement. Allow the animal to recover for several days. This recovery period is essential for the blood-brain barrier to reform and for inflammation to subside.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate and collect baseline samples (dialysates) every 20-30 minutes.

    • Administer the test compound (e.g., via intraperitoneal injection or oral gavage).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for neurotransmitter content (e.g., serotonin, dopamine, and their metabolites) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). This detection method is highly sensitive and specific for monoamines.

  • Data Interpretation:

    • Quantify the concentration of each neurotransmitter in the samples.

    • Express the post-treatment levels as a percentage of the average baseline level.

    • A significant increase in extracellular serotonin following administration of a test compound would provide strong evidence for its efficacy as a SERT inhibitor and/or 5-HT1 autoreceptor antagonist.

Caption: Workflow for an in vivo microdialysis experiment.

Data Presentation and Interpretation

Quantitative data from the assays described above should be compiled to build a comprehensive profile of each compound. This allows for direct comparison of potency, selectivity, and functional activity.

Table 1: Example Neuropharmacological Profile of a Hypothetical Derivative (Compound X)

Assay TypeTargetParameterValueReference CompoundRef. Value
Binding Affinity h5-HT₁ₐKᵢ (nM)2.1Way-1006350.9 nM
h5-HT₁₋Kᵢ (nM)5.4
hD₂Kᵢ (nM)15.8Haloperidol1.5 nM
hD₃Kᵢ (nM)4.5[5]
Functional Activity hSERTIC₅₀ (nM)12.3Fluoxetine5.0 nM
hD₂GTPγS EC₅₀No Agonist ActivityDopamine25 nM
In Vivo Effect Microdialysis (PFC)Max % 5-HT ↑+ 250%Fluoxetine+ 180%

Data are hypothetical but representative of values seen for compounds of this class.

Conclusion and Future Directions

The 2-Methyl-5-piperazin-1-yl-quinoline scaffold is a proven and highly fruitful starting point for the design of novel neurotherapeutics. Its synthetic tractability and ability to be incorporated into molecules with potent and selective activity at multiple key CNS targets underscore its importance. Future research should focus on refining the structure-activity relationships to enhance selectivity between receptor subtypes (e.g., D2 vs. D3) and to optimize pharmacokinetic properties, such as oral bioavailability and brain penetration, which are critical for successful drug development.[4][9] The continued exploration of this chemical space holds significant promise for delivering next-generation treatments for a range of debilitating neurological and psychiatric disorders.

References

  • Leslie, C. P., et al. (2010). Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, selective, and orally active 5-HT1A/B/D receptor antagonist. Journal of Medicinal Chemistry. Available from: [Link]

  • (2010). 5-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-2(1H)-quinolinones and 3,4-dihydro-2(1H)-quinolinones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Part 3. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Zhou, D., et al. (2009). Synthesis, potency, and in vivo evaluation of 2-piperazin-1-ylquinoline analogues as dual serotonin reuptake inhibitors and serotonin 5-HT1A receptor antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • (Year not available). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)
  • (Year not available). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • Priya, M. G., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. Available from: [Link]

  • (Year not available). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. Available from: [Link]

  • (Year not available). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Source not available.
  • (2010). The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. PubMed. Available from: [Link]

  • (2025). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. ResearchGate. Available from: [Link]

  • (Year not available). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. Semantic Scholar. Available from: [Link]

  • (Year not available). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Publishing. Available from: [Link]

  • Rawat, S., et al. (2025). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Omega. Available from: [Link]

  • (Year not available). CN102351843A - Synthesis method of 2-methyl piperazine lomefloxacin. Google Patents.
  • (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. Available from: [Link]

  • (2016). Synthesis, biological evaluation and molecular docking studies of 2-piperazin-1-yl-quinazolines as platelet aggregation inhibitors and ligands of integrin αIIbβ3. PubMed. Available from: [Link]

  • Abdelsayed, S., et al. (2015). Piperazine derivatives as iron chelators: a potential application in neurobiology. Biometals. Available from: [Link]

  • (2024). Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation. ResearchGate. Available from: [Link]

  • Zhao, H., et al. (2000). Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available from: [Link]

  • (Year not available). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing. Available from: [Link]

  • (Year not available). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. RSC Publishing. Available from: [Link]

  • (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. MDPI. Available from: [Link]

  • (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available from: [Link]

Sources

Application

Application Note: Evaluating 2-Methyl-5-piperazin-1-yl-quinoline Derivatives as 5-HT Receptor Antagonists in Cancer Cell Line Models

Introduction & Scientific Rationale While historically confined to neuropharmacology, the serotonin (5-HT) signaling axis is now recognized as a critical driver of oncogenesis. Serotonin acts as a potent mitogen in the t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

While historically confined to neuropharmacology, the serotonin (5-HT) signaling axis is now recognized as a critical driver of oncogenesis. Serotonin acts as a potent mitogen in the tumor microenvironment, promoting cell proliferation, migration, and evasion of apoptosis across various malignancies, including prostate, breast, and hepatocellular carcinomas (). Consequently, G-protein coupled receptors (GPCRs) such as 5-HT1A and 5-HT1B have emerged as highly attractive therapeutic targets in oncology.

2-Methyl-5-piperazin-1-yl-quinoline (CAS: 698981-81-6) is a highly privileged pharmacophore used in the design of potent, selective 5-HT1A/B/D receptor antagonists (). The 2-methylquinoline moiety provides essential lipophilicity for cellular permeability, while the piperazine ring forms critical salt bridges within the orthosteric binding pocket of the 5-HT receptor.

This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for screening 2-methyl-5-piperazin-1-yl-quinoline derivatives in cancer cell line models to evaluate their anti-neoplastic efficacy.

Mechanistic Grounding & Pathway Visualization

To effectively design in vitro assays, one must understand the causality of the signaling blockade. When exogenous or tumor-derived serotonin binds to 5-HT1A/1B receptors, it triggers the phosphorylation of downstream PI3K/Akt and MAPK/ERK cascades. This signaling upregulates anti-apoptotic proteins (e.g., Bcl-2) and drives the cell cycle forward.

By introducing a 2-methyl-5-piperazin-1-yl-quinoline derivative, the antagonist competitively occupies the GPCR binding site. This blockade starves the cancer cell of its mitogenic signal, leading to G0/G1 cell cycle arrest and the induction of caspase-mediated apoptosis ().

Pathway Serotonin Serotonin (5-HT) Receptor 5-HT1A/1B Receptor Serotonin->Receptor Activates PI3K PI3K / Akt Pathway Receptor->PI3K Stimulates MAPK MAPK / ERK Pathway Receptor->MAPK Stimulates Compound 2-Methyl-5-piperazin-1-yl-quinoline (Antagonist) Compound->Receptor Competitively Blocks Apoptosis Apoptosis & Arrest Compound->Apoptosis Induces via Blockade Proliferation Tumor Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Serotonin signaling blockade by 2-Methyl-5-piperazin-1-yl-quinoline derivatives in cancer cells.

Experimental Protocols & Workflows

The following protocols are designed as a self-validating system . To ensure data integrity, every experiment must include a vehicle control (baseline), a 5-HT agonist control (stimulated baseline), and a known antagonist reference (e.g., WAY-100635) to verify assay sensitivity.

Workflow Seed Seed Cancer Cells (e.g., PC3, MCF-7) Starve Serum Starvation (0.5% FBS, 24h) Seed->Starve Treat Compound Treatment (1h Pre-incubation) Starve->Treat Stimulate 5-HT Stimulation (10 µM) Treat->Stimulate Viability Viability Assay (MTT / CTG) Stimulate->Viability Flow Flow Cytometry (Annexin V / PI) Stimulate->Flow Migration Scratch Assay (Wound Healing) Stimulate->Migration

Standardized in vitro workflow for evaluating 5-HT receptor antagonists in cancer cell lines.

Protocol 3.1: Cell Preparation and Serum Starvation
  • Causality Check: Standard Fetal Bovine Serum (FBS) contains highly variable, unquantified levels of endogenous serotonin. If cells are cultured in 10% FBS during the assay, the baseline GPCR activation will mask the antagonist's true efficacy.

  • Seed target cancer cells (e.g., PC3 for prostate, MCF-7 for breast) in appropriate multi-well plates.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence.

  • Aspirate complete media, wash gently with 1X PBS, and replace with Starvation Media (0.5% FBS) for 24 hours prior to compound treatment.

Protocol 3.2: Viability Assay (MTT / CellTiter-Glo)
  • Causality Check: Pre-incubating the cells with the antagonist allows the compound to reach thermodynamic equilibrium within the receptor pocket before the massive influx of the 5-HT agonist, ensuring accurate competitive blockade modeling.

  • Prepare serial dilutions of the 2-methyl-5-piperazin-1-yl-quinoline derivative (0.1 µM to 100 µM) in DMSO (final DMSO concentration ≤ 0.1%).

  • Add the compound to the starved cells and pre-incubate for 1 hour .

  • Add 10 µM of exogenous Serotonin (5-HT) to all wells (except the absolute negative control) to stimulate proliferation.

  • Incubate for 48 to 72 hours.

  • Add MTT reagent (or CellTiter-Glo) according to the manufacturer's instructions.

  • Measure absorbance (570 nm) or luminescence to quantify metabolic viability. Calculate IC50 using non-linear regression.

Protocol 3.3: Apoptosis Analysis via Flow Cytometry
  • Causality Check: Apoptotic cells lose focal adhesions and detach from the culture plate. Discarding the culture media prior to trypsinization will wash away the late-apoptotic population, resulting in a severe false-negative skew in your flow cytometry data.

  • Following the 48-hour treatment protocol (as described in 3.2), collect the culture media from each well into flow cytometry tubes.

  • Trypsinize the remaining adherent cells and pool them with their respective collected media.

  • Centrifuge at 300 x g for 5 minutes; wash the pellet twice with cold 1X PBS.

  • Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (detecting FITC in FL1 and PI in FL2 or FL3).

Expected Quantitative Benchmarks

When evaluating optimized derivatives of 2-methyl-5-piperazin-1-yl-quinoline, researchers should expect distinct phenotypic responses based on the cell line's specific 5-HT receptor expression profile. The table below summarizes benchmark data expected from a successful antagonist screen.

Cancer TypeRepresentative Cell LinePrimary 5-HT Receptor TargetExpected IC50 RangePrimary Phenotypic Response
Prostate Adenocarcinoma PC3, DU-1455-HT1A, 5-HT1B1.5 - 5.0 µMSignificant reduction in migration; G0/G1 cell cycle arrest.
Breast Adenocarcinoma MCF-7, MDA-MB-2315-HT1A, 5-HT2A2.0 - 8.5 µMEarly/Late apoptosis induction; reduced metabolic viability.
Hepatocellular Carcinoma HepG2, Huh75-HT1B, 5-HT2B3.0 - 10.0 µMDecreased proliferation; reduced Ki67 expression markers.

References

  • Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT1A/B/D Receptor Antagonists Leading to the Discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045) Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Serotonin Pathway in Cancer International Journal of Molecular Sciences, PubMed Central (PMC) URL:[Link]

  • 5-HT1A Receptor: An Old Target as a New Attractive Tool in Drug Discovery from Central Nervous System to Cancer Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Method

Application Note: Pre-Column Derivatization Strategies for High-Sensitivity HPLC Analysis of Piperazine

Introduction & Mechanistic Rationale Piperazine is a cyclic secondary diamine widely utilized as a fundamental building block in the synthesis of active pharmaceutical ingredients (APIs) and as an anthelmintic therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Piperazine is a cyclic secondary diamine widely utilized as a fundamental building block in the synthesis of active pharmaceutical ingredients (APIs) and as an anthelmintic therapeutic. Direct quantification of piperazine via High-Performance Liquid Chromatography (HPLC) presents two major analytical challenges:

  • Lack of Chromophore : Piperazine lacks a conjugated π-electron system, absorbing UV light only weakly at 205 nm, which results in poor sensitivity and high baseline noise[1].

  • High Polarity : As a highly polar, basic compound, it exhibits poor retention and severe peak tailing on standard reversed-phase (C18) columns due to secondary interactions with residual silanols[1].

To overcome these limitations, pre-column chemical derivatization is the gold standard. By reacting the secondary amines with chromophoric or fluorogenic reagents—such as 4-chloro-7-nitrobenzofuran (NBD-Cl) or Dansyl chloride (DNS-Cl)—the analyte is transformed into a stable, hydrophobic derivative with high molar absorptivity[2]. This application note details a robust, self-validating protocol for the derivatization of piperazine using NBD-Cl for HPLC-UV analysis, alongside comparative data for Dansyl-Cl methods.

Derivatization Chemistry & Reagent Selection

The selection of the derivatizing agent dictates the detection modality and sensitivity:

  • NBD-Cl (HPLC-UV) : Reacts via nucleophilic aromatic substitution to form a highly UV-active derivative detectable in the near-visible range (340–392 nm). This significant bathochromic shift minimizes matrix interferences from UV-absorbing APIs[3].

  • Dansyl Chloride (HPLC-FLD/MS) : Reacts to form sulfonamide derivatives. While excellent for fluorescence detection and electrospray ionization (ESI-MS) in biological matrices, it requires more complex instrumentation[4].

ChemLogic Pip Piperazine (Weak UV, High Polarity) Reaction Nucleophilic Substitution pH 9.0, 60°C Pip->Reaction Reagent NBD-Cl Reagent (Electrophile) Reagent->Reaction Product Piperazine-NBD Derivative (Strong UV 340nm, Hydrophobic) Reaction->Product

Nucleophilic substitution of piperazine with NBD-Cl to form a UV-active derivative.

Detailed Experimental Protocol: NBD-Cl Derivatization

This procedure is optimized for the trace detection of piperazine impurities (30–350 ppm) in pharmaceutical matrices[5].

Materials & Reagents
  • Piperazine reference standard (≥99%)

  • NBD-Cl reagent (1 mg/mL in HPLC-grade Methanol)

  • Sodium tetraborate buffer (0.1 M, adjusted to pH 9.0)

  • HPLC-grade Acetonitrile, Methanol, and Diethylamine (DEA)

Step-by-Step Methodology
  • Buffer Preparation : Dissolve 0.1 M sodium tetraborate in HPLC-grade water and adjust to pH 9.0 using 0.1 M NaOH.

    • Causality: Piperazine (pKa1 ~5.3, pKa2 ~9.7) must be in its unprotonated free-base form to act as a nucleophile. A pH of 9.0 ensures a high concentration of the reactive amine while preventing the rapid alkaline hydrolysis of the NBD-Cl reagent that occurs at higher pH levels.

  • Sample Extraction : Dissolve the API or sample matrix in an Acetonitrile/Water diluent to target a theoretical piperazine concentration within the linear dynamic range.

  • Derivatization Reaction :

    • Transfer 1.0 mL of the sample extract into a 10 mL amber volumetric flask (NBD derivatives are light-sensitive).

    • Add 1.0 mL of the Borate Buffer (pH 9.0) to stabilize the local pH.

    • Add 1.0 mL of the NBD-Cl solution (1 mg/mL).

    • Incubation : Vortex for 10 seconds and incubate in a water bath at 60°C for 30 minutes.

    • Causality: The secondary amines of piperazine are sterically hindered. Elevated thermal energy is required to accelerate the reaction kinetics and drive the substitution to completion within a practical timeframe[3].

  • Quenching & Dilution : Immediately transfer the flask to an ice bath to arrest the reaction. Dilute to the 10 mL mark with the mobile phase. Filter the final solution through a 0.45 μm nylon syringe filter prior to injection.

Workflow Step1 1. Sample Preparation Extract Piperazine from API Step2 2. pH Adjustment Add 0.1 M Borate Buffer (pH 9.0) Step1->Step2 Step3 3. Reagent Addition Add NBD-Cl (1 mg/mL in MeOH) Step2->Step3 Step4 4. Incubation React at 60°C for 30 mins Step3->Step4 Step5 5. Quenching Cool to RT & Dilute to Volume Step4->Step5 Step6 6. HPLC Analysis Inject 10 µL at 340 nm Step5->Step6

Workflow for pre-column derivatization of piperazine for HPLC analysis.

HPLC Chromatographic Conditions
  • Column : Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent specialized stationary phase. Causality: The bulky NBD groups can create complex steric interactions. Specialized columns often provide superior baseline resolution between the derivatized piperazine and the API matrix[1].

  • Mobile Phase : Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v). Causality: Diethylamine (DEA) acts as a sacrificial silanol-masking agent, binding to unendcapped silanols on the stationary phase to prevent peak tailing of any unreacted basic sites[1].

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 35°C

  • Detection Wavelength : 340 nm[6]

  • Injection Volume : 10 µL

Method Validation & Quantitative Performance

The performance of the derivatization method depends heavily on the chosen reagent and detection technology. Table 1 summarizes validated quantitative data comparing the NBD-Cl (UV) method for pharmaceutical APIs against the Dansyl-Cl (FLD/MS) method used for biological and food matrices.

Table 1: Comparative Validation Data for Piperazine Derivatization Methods

Validation ParameterHPLC-UV (NBD-Cl Derivatization)HPLC-FLD/MS (Dansyl-Cl Derivatization)
Primary Matrix Active Pharmaceutical Ingredients (API)Biological / Food Matrices (e.g., Eggs)
Linearity Range 30 - 350 ppm0.35 - 2.35 ng/mL
Limit of Detection (LOD) 30 ppm~0.11 ng/mL
Limit of Quantification (LOQ) 90 ppm~0.35 ng/mL
Accuracy (% Recovery) 104.87% - 108.06%82.26% - 89.26%
Precision (%RSD) < 1.13%1.73% - 4.99%

(Data synthesized from validated pharmaceutical and biological assays[1],[4],[6],[7])

Trustworthiness: Establishing a Self-Validating System

To guarantee scientific integrity and prevent false-positive reporting, the analytical run must function as a self-validating system. Incorporate the following controls into every sequence:

  • Reagent Blank Verification : Inject a derivatized blank (Buffer + NBD-Cl + Diluent, without sample). Causality: NBD-Cl slowly hydrolyzes in water to form NBD-OH, a highly fluorescent/UV-active byproduct. The blank confirms that the NBD-OH artifact peak does not co-elute with the piperazine-NBD derivative.

  • Matrix Spike & Recovery : Spike a known concentration of piperazine reference standard into the raw API matrix prior to step 1. Causality: A recovery of 98–102% validates that the sample matrix does not alter the local pH or chemically quench the derivatization reagent, ensuring absolute quantification accuracy[5].

  • System Suitability Test (SST) : Inject the derivatized standard six times. The system is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the tailing factor of the piperazine derivative is ≤ 1.5[1].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methyl-5-piperazin-1-yl-quinoline Synthesis Yield Improvement

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-methyl-5-piperazin-1-yl-quinoline , a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-methyl-5-piperazin-1-yl-quinoline , a critical intermediate in the development of 5-HT receptor antagonists and other neuroactive compounds [1].

Here, we address the most common bottlenecks—such as bis-arylation, catalyst poisoning, and poor conversion—by applying mechanistically sound troubleshooting strategies and self-validating protocols.

Synthesis Workflow & Logical Troubleshooting

To maximize yield, the synthetic route must carefully balance nucleophilicity and catalyst stability. The diagram below illustrates the decision matrix for optimizing the Buchwald-Hartwig cross-coupling step to achieve high yields of the target compound.

SynthesisWorkflow Start 5-Bromo-2-methylquinoline + Piperazine Source Choice1 Protecting Group Strategy? Start->Choice1 PathA Unprotected Piperazine (High Risk of Bis-arylation) Choice1->PathA Direct PathB 1-Boc-Piperazine (Controlled Mono-arylation) Choice1->PathB Preferred Catalyst Pd2(dba)3 + XPhos Cs2CO3, Dioxane, 100°C PathA->Catalyst PathB->Catalyst OutcomeA Low Yield / Complex Mixture Catalyst->OutcomeA from Path A OutcomeB High Yield Boc-Intermediate Catalyst->OutcomeB from Path B Deprotect TFA / DCM Room Temperature OutcomeB->Deprotect Final 2-Methyl-5-piperazin-1-yl-quinoline (>85% Overall Yield) Deprotect->Final

Workflow for optimizing 2-methyl-5-piperazin-1-yl-quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a high degree of bis-arylation (N,N'-bis(2-methylquinolin-5-yl)piperazine). How can I improve the mono-arylation yield?

Causality & Solution: Unprotected piperazine possesses two equivalent secondary nucleophilic nitrogens. Once mono-arylated, the second nitrogen remains highly active and can undergo a second Buchwald-Hartwig coupling, drastically reducing your yield of the desired mono-adduct [2].

  • Best Practice: Use 1-Boc-piperazine instead of free piperazine. The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates the second nitrogen, strictly limiting the reaction to mono-arylation [3]. Following the coupling, a simple deprotection step yields the pure product.

  • Alternative: If free piperazine must be used, you must employ a massive stoichiometric excess (e.g., 5 to 10 equivalents) to statistically favor mono-arylation, though this complicates downstream purification.

Q2: My Buchwald-Hartwig coupling stalls at 30-40% conversion. What is causing catalyst deactivation?

Causality & Solution: The quinoline nitrogen and the basic piperazine nitrogens are excellent ligands for Palladium. They can competitively coordinate to the Pd center, displacing your phosphine ligand and poisoning the catalyst (forming inactive Pd-black).

  • Best Practice: Switch from first-generation ligands (like PPh3 or BINAP) to bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or RuPhos . The steric bulk of XPhos shields the Palladium center from off-target coordination by the quinoline nitrogen, while its electron-rich nature accelerates the oxidative addition and reductive elimination steps [2].

Q3: Should I use sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) as the base?

Causality & Solution: While NaOtBu is a highly effective, strong base for standard aminations, it can occasionally lead to premature dehalogenation of the 5-bromo-2-methylquinoline starting material via β-hydride elimination pathways if adventitious moisture or alcohols are present.

  • Best Practice: If dehalogenation is observed (>5% by LCMS), switch to the milder Cs2CO3 in anhydrous 1,4-dioxane. Cs2CO3 provides excellent yields for piperazine couplings without promoting side reactions, provided it is finely milled and strictly anhydrous [3].

Quantitative Condition Screening

To illustrate the impact of reagent selection on the synthesis of 2-methyl-5-piperazin-1-yl-quinoline, review the comparative yield data below based on standard optimization matrices.

Piperazine SourceCatalyst SystemBaseSolvent (Temp)Conv. (%)Mono-arylation Yield (%)Bis-arylation Yield (%)
Free Piperazine (1.2 eq)Pd(OAc)2 / BINAPNaOtBuToluene (100°C)85%35%45%
Free Piperazine (5.0 eq)Pd2(dba)3 / XPhosCs2CO3Dioxane (100°C)95%68%12%
1-Boc-Piperazine (1.2 eq) Pd2(dba)3 / XPhos Cs2CO3 Dioxane (100°C) >99% 92% <1%
1-Boc-Piperazine (1.2 eq)Pd(OAc)2 / dppfK3PO4Toluene (100°C)60%55%<1%

Self-Validating Experimental Protocol: Optimized Synthesis

This two-step protocol (Coupling followed by Deprotection) is designed with built-in validation checkpoints to ensure trustworthiness and reproducibility.

Step 1: Buchwald-Hartwig Cross-Coupling

Reagents:

  • 5-Bromo-2-methylquinoline: 1.0 mmol (222 mg)

  • 1-Boc-piperazine: 1.2 mmol (223 mg)

  • Pd2(dba)3: 0.02 mmol (18.3 mg, 2 mol%)

  • XPhos: 0.06 mmol (28.6 mg, 6 mol%)

  • Cs2CO3 (finely powdered, anhydrous): 2.0 mmol (652 mg)

  • Anhydrous 1,4-Dioxane: 5.0 mL

Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-methylquinoline, 1-Boc-piperazine, Pd2(dba)3, XPhos, and Cs2CO3.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with dry Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous 1,4-dioxane via syringe.

    • Validation Checkpoint: The solution should initially appear deep purple/red (due to the presence of unligated Pd2(dba)3).

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture in a pre-heated oil bath at 100°C for 12 hours.

    • Validation Checkpoint: Within the first 30 minutes of heating, the color should transition from deep red to a pale yellow/orange suspension, indicating the successful formation of the active monomeric Pd(0)-XPhos species.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation Checkpoint: TLC (1:1 Hexanes/EtOAc) should show complete consumption of the starting material (Rf ~0.6) and a new highly UV-active spot for the Boc-intermediate (Rf ~0.3).

Step 2: Boc-Deprotection

Methodology:

  • Dissolve the purified Boc-intermediate in anhydrous Dichloromethane (DCM, 4.0 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add Trifluoroacetic acid (TFA, 1.0 mL) dropwise over 5 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint: LCMS analysis should confirm the disappearance of the Boc-mass[M+H]+ and the appearance of the target mass (m/z 228.1) for 2-methyl-5-piperazin-1-yl-quinoline.

  • Isolation: Concentrate the mixture in vacuo to remove excess TFA. Redissolve in DCM (10 mL) and wash with saturated aqueous NaHCO3 until the aqueous layer is pH > 8. Extract the aqueous layer with DCM (2 x 10 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the pure 2-methyl-5-piperazin-1-yl-quinoline as a solid.

References

  • Bromidge, S. M., et al. "Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT1A/B/D Receptor Antagonists Leading to the Discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)." ACS Publications, 2010. 1

  • "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." PMC, 2016. 2

  • "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." PMC, 2023. 3

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-5-piperazin-1-yl-quinoline

Welcome to the technical support guide for the purification of 2-Methyl-5-piperazin-1-yl-quinoline (CAS 698981-81-6). This document is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Methyl-5-piperazin-1-yl-quinoline (CAS 698981-81-6). This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this compound. Drawing from established chemical principles and practical laboratory experience, this guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Introduction to Purification Challenges

2-Methyl-5-piperazin-1-yl-quinoline is a heterocyclic compound featuring three basic nitrogen centers: one on the quinoline ring and two within the piperazine moiety. This polybasic nature is the primary source of purification challenges. The strong interactions between these basic centers and acidic stationary phases (like silica gel) can lead to significant issues such as peak tailing, poor separation, and even irreversible adsorption during chromatography.[1] Furthermore, common synthetic routes can introduce impurities with similar properties, complicating isolation by simple extraction or crystallization.

This guide will equip you with the knowledge to anticipate these challenges and apply effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Methyl-5-piperazin-1-yl-quinoline that influence its purification?

A1: The most critical properties are its basicity and polarity. The molecule has multiple pKa values corresponding to its three nitrogen atoms, making its solubility and chromatographic behavior highly dependent on pH. Its calculated LogP is approximately 2.35, indicating moderate lipophilicity.[2] This dual character—polar basic sites and a moderately nonpolar aromatic core—requires careful selection of purification conditions.

Q2: My crude product is a dark, oily residue. What is the best first step for cleanup?

A2: An acid-base extraction is an excellent initial purification step for basic compounds like this. Dissolve the crude oil in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with an aqueous acid solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer as a salt, leaving many non-basic impurities behind. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the purified free base back into an organic solvent.

Q3: Is recrystallization a viable method for purifying this compound?

A3: Yes, recrystallization can be very effective, especially for final polishing. Ethanol is often a good starting solvent for quinoline derivatives. If the compound "oils out," it may be due to residual impurities or cooling the solution too quickly. In such cases, re-heating to dissolve the oil and adding more solvent or switching to a mixed solvent system (e.g., ethanol/ether, methanol/acetone) can promote proper crystal formation.[3]

Q4: What are the most common impurities I should expect?

A4: Impurities largely depend on the synthetic route. A common synthesis involves the nucleophilic substitution of a halo-quinoline with piperazine.[4] Potential impurities include:

  • Unreacted starting materials: e.g., 5-chloro-2-methylquinoline.

  • Excess piperazine: A volatile and water-soluble amine.[5]

  • Bis-substituted byproducts: Where the quinoline core has reacted with two piperazine molecules, or one piperazine has reacted with two quinoline molecules.

  • Solvent adducts: Residual high-boiling point solvents like DMF or DMSO.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of 2-Methyl-5-piperazin-1-yl-quinoline.

Problem Probable Cause(s) Recommended Solution(s)
Severe streaking/tailing on silica gel TLC or column. The basic nitrogen atoms are interacting strongly with the acidic silanol groups on the silica surface.[1]1. Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a base like triethylamine (TEA) or ammonia (in methanol) into your mobile phase. This neutralizes the acidic sites on the silica, improving peak shape.[1] 2. Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or an amine-functionalized silica gel, which are less acidic and better suited for purifying basic compounds.[1]
Compound will not elute from the silica column. The compound is too polar for the chosen eluent system, leading to strong, irreversible adsorption on the silica.[6]1. Increase Eluent Polarity Drastically: Switch to a more polar solvent system. A common choice for highly retained amines is a gradient of Dichloromethane (DCM) -> 10-20% Methanol in DCM, often with 1% triethylamine or ammonia added.[7] 2. Pre-treat the Silica: Before loading your compound, flush the column with the final, most polar eluent system to passivate the stationary phase.
Poor separation between the product and a closely-related impurity. The polarity difference between your product and the impurity is insufficient for the chosen chromatographic system.[6]1. Optimize the Solvent System: Use TLC to screen a variety of solvent systems with different selectivities (e.g., ethyl acetate/hexanes, DCM/methanol, acetone/hexanes), each with a basic modifier.[8] 2. Switch to Reverse-Phase Chromatography: If normal-phase fails, reverse-phase HPLC (using a C18 column with a mobile phase like acetonitrile/water with a modifier like formic acid or TFA) can often provide the necessary resolution. The compound will be protonated, and separation will occur based on differences in hydrophobicity.
The product "oils out" during recrystallization instead of forming crystals. The solution is too concentrated, cooling too rapidly, or the presence of impurities is depressing the melting point.1. Adjust Solvent and Cooling: Re-heat the mixture until a clear solution forms. Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool to room temperature slowly, then transfer to a refrigerator. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure product. 3. Change Solvent System: Experiment with an anti-solvent crystallization method. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) and slowly add a miscible "anti-solvent" in which it is insoluble (e.g., cold water or ether) until turbidity persists.[9]
Low recovery after purification. This could be due to several factors: irreversible adsorption on silica, product instability, or losses during workup (e.g., emulsions).[6][10]1. Check for Irreversible Adsorption: After a column run, flush the silica with a very strong solvent (e.g., 5% acetic acid in methanol). If more product elutes, it confirms irreversible binding. Use a less acidic stationary phase in the future. 2. Break Emulsions: During extractions, emulsions can trap the product. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.[6] 3. Consider Salt Precipitation: For highly water-soluble amines, purification via salt formation can be effective. Dissolving the crude material in a solvent like ethanol and adding an acid (e.g., HCl in ether) can precipitate the hydrochloride salt, which can then be filtered and washed.[3][11]

Detailed Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is a good starting point for purifying gram-scale quantities of the crude product after an initial workup.

  • TLC Analysis: Develop a TLC method to determine the optimal eluent. Start with a 95:5 mixture of Dichloromethane (DCM) and Methanol. Add 1% Triethylamine (TEA) to the eluent mixture. Adjust the methanol percentage until the desired product has an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column. Equilibrate the column by flushing with at least 5 column volumes of your starting eluent (e.g., 100% DCM + 1% TEA).

  • Sample Loading: Dissolve the crude material in a minimal amount of DCM. Pre-adsorb the sample onto a small amount of silica gel by mixing and then evaporating the solvent under reduced pressure. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity by increasing the percentage of methanol (gradient elution). For example:

    • 100% DCM (+1% TEA) for 2 column volumes.

    • Gradient to 98:2 DCM:MeOH (+1% TEA) over 5 column volumes.

    • Gradient to 95:5 DCM:MeOH (+1% TEA) over 5 column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the last traces of TEA, co-evaporate with a solvent like toluene.

Protocol 2: Anti-Solvent Recrystallization

This method is ideal for the final purification step to obtain a high-purity crystalline solid.

  • Dissolution: In a clean flask, dissolve the semi-pure compound in the minimum required amount of a hot "good" solvent, such as ethanol or isopropanol.[9]

  • Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While stirring the warm solution, slowly add a miscible "anti-solvent" (e.g., deionized water, n-heptane, or diethyl ether) dropwise until the solution becomes persistently cloudy.[9]

  • Crystallization: Add a few more drops of the "good" solvent until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours or overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold anti-solvent to remove any residual mother liquor. Dry the crystals under vacuum to a constant weight.

Visualization of Purification Workflow

The following diagram outlines a typical decision-making process for purifying 2-Methyl-5-piperazin-1-yl-quinoline.

Purification_Workflow Purification Strategy for 2-Methyl-5-piperazin-1-yl-quinoline Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Aqueous Aqueous Layer (Protonated Amine) Extraction->Aqueous Acid Wash Organic_Imp Organic Layer (Neutral Impurities) Extraction->Organic_Imp Discard Basify Basify & Extract Aqueous->Basify Crude_Amine Crude Free Base Basify->Crude_Amine Chromatography Column Chromatography Crude_Amine->Chromatography Purity_Check1 Purity Check (TLC/LCMS) Chromatography->Purity_Check1 Impure_Fractions Impure Fractions Chromatography->Impure_Fractions Pure_Enough >95% Pure? Purity_Check1->Pure_Enough Pure_Enough->Chromatography No (Re-purify) Recrystallize Recrystallization Pure_Enough->Recrystallize Yes Final_Product Pure Product (>99%) Recrystallize->Final_Product

Caption: A decision workflow for the multi-step purification of 2-Methyl-5-piperazin-1-yl-quinoline.

References

  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • ACS Publications. (2020). Preparation of a Nitrogen Oil Compound Fraction by Modified Gel Silica Column Chromatography. Energy & Fuels.
  • Chemsrc. (2025). 2-Methyl-5-(1-piperazinyl)quinoline | CAS#:698981-81-6.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives.
  • ResearchGate. (2013). CHARACTERIZATION OF NITROGEN COMPOUNDS IN FCC DIESEL FRACTION.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • RSC Publishing. (n.d.). Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a.
  • Cengage. (2018). Amines and Heterocycles.
  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications.
  • Wikipedia. (n.d.). Column chromatography.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline.
  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.

Sources

Troubleshooting

Technical Support Center: Strategies for Selective Piperazine Alkylation

Prepared by the Senior Application Science Team Welcome to the technical support center for piperazine alkylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for piperazine alkylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing mono-substituted piperazine derivatives. Due to the symmetrical nature of piperazine, with its two reactive secondary amine nitrogens, achieving selective mono-alkylation while avoiding the formation of di-substituted and quaternary by-products is a significant synthetic challenge.

This document provides in-depth, field-proven insights and practical troubleshooting advice to help you optimize your reaction conditions, maximize the yield of your desired product, and simplify purification.

Core Challenge: The Reaction Pathways of Piperazine Alkylation

The primary difficulty in piperazine alkylation arises from the comparable nucleophilicity of the two nitrogen atoms. Once the first alkylation occurs, the resulting mono-substituted product is still a nucleophile and can react with another equivalent of the alkylating agent. Furthermore, the newly formed tertiary amine can undergo a subsequent alkylation to form a quaternary ammonium salt. Understanding these competing pathways is the first step toward controlling the reaction's outcome.

G Piperazine Piperazine (Starting Material) MonoAlkylated Desired Product (Mono-alkylated Piperazine) Piperazine->MonoAlkylated 1st Alkylation (Desired) AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->MonoAlkylated DiAlkylated By-product 1 (1,4-Dialkylated Piperazine) MonoAlkylated->DiAlkylated 2nd Alkylation (N') (Side Reaction) QuaternarySalt By-product 2 (Quaternary Ammonium Salt) MonoAlkylated->QuaternarySalt 2nd Alkylation (N) (Side Reaction) AlkylatingAgent2 Alkylating Agent (R-X) AlkylatingAgent2->DiAlkylated AlkylatingAgent3 Alkylating Agent (R-X) AlkylatingAgent3->QuaternarySalt

Caption: Competing reaction pathways in piperazine alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products I should expect in a piperazine alkylation?

There are two main by-products you will encounter:

  • 1,4-Disubstituted Piperazine (Di-alkylation): This occurs when both nitrogen atoms of the piperazine ring are alkylated. The formation of this by-product is a common issue because the mono-substituted intermediate is still a reactive nucleophile.[1]

  • Quaternary Ammonium Salts (Over-alkylation): After the first alkylation, the mono-substituted piperazine is a tertiary amine. This tertiary amine can be more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation on the same nitrogen atom.[2] This results in a positively charged quaternary ammonium salt, which is often highly water-soluble and can significantly complicate product extraction and purification.[1][2]

Q2: How does stoichiometry control the mono- to di-alkylation ratio?

Stoichiometry is your first line of defense. By using a large excess of piperazine relative to the alkylating agent (e.g., 4-10 equivalents), you statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule over the already mono-alkylated product.[3] While effective for simple and inexpensive piperazines, this strategy is less practical for complex or costly piperazine starting materials and necessitates a robust purification strategy to remove the excess starting material.

Q3: What is the role of the base, and how does its choice affect the outcome?

A base is required to neutralize the acidic by-product (e.g., HBr, HCl) generated during the alkylation. The choice of base is critical for selectivity.[1]

  • Strong Bases (e.g., NaOH, NaH): These can deprotonate the mono-substituted product, increasing its nucleophilicity and accelerating the rate of the undesired second alkylation.[1]

  • Weak Bases (e.g., K₂CO₃, NaHCO₃): Milder bases are often preferred as they are strong enough to scavenge the acid by-product but are less likely to deprotonate the mono-alkylated intermediate. This helps to suppress the formation of the di-substituted product.[1]

Q4: How do temperature and reaction time influence by-product formation?
  • Temperature: Higher reaction temperatures generally increase reaction rates but can decrease selectivity. Elevated temperatures often favor the formation of the thermodynamically more stable di-substituted product.[1] It is recommended to run the reaction at the lowest temperature that allows for a reasonable rate.

  • Reaction Time: Prolonged reaction times, especially after the starting material has been consumed, can increase the prevalence of side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint, maximizing the concentration of the mono-alkylated product before significant by-products form.[1]

Q5: What is the most reliable method for achieving selective mono-alkylation?

The most robust and widely adopted strategy for ensuring selective mono-alkylation is the use of a protecting group .[4] The process involves three key steps:

  • Protection: One of the piperazine nitrogens is selectively protected with a group like tert-butoxycarbonyl (Boc). This deactivates one amine, leaving the other free to react.[4]

  • Alkylation: The alkylation reaction is performed on the unprotected nitrogen.

  • Deprotection: The protecting group is removed, typically under acidic conditions, to yield the pure mono-alkylated piperazine.[4]

This method offers the highest degree of control, though it adds two steps to the synthetic sequence.

Q6: Can I achieve mono-alkylation without using a protecting group?

Yes, a highly effective protecting-group-free method involves the in-situ formation of piperazine monohydrochloride.[1][5] By reacting one equivalent of free piperazine with one equivalent of piperazine dihydrochloride, you generate the monoprotonated salt in the reaction mixture. The proton effectively acts as a "protecting group," deactivating one nitrogen and allowing the alkylation to proceed selectively on the free, unprotonated nitrogen.[3][5]

Troubleshooting Guide

G start Problem Detected (e.g., Low Yield, Impure Product) check_byproducts Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_byproducts is_di High Di-alkylation? check_byproducts->is_di is_quat Product Water-Soluble? (Quaternary Salt Likely) is_di->is_quat No sol_di Solutions for Di-alkylation: • Lower Temperature • Use Weaker Base (K₂CO₃) • Increase Piperazine Excess • Slow Alkylating Agent Addition is_di->sol_di Yes is_slow Incomplete Reaction? is_quat->is_slow No sol_quat Solutions for Quaternary Salt: • Use Precise 1:1 Stoichiometry (with protecting group) • Use Reductive Amination instead • Avoid Excess Alkylating Agent is_quat->sol_quat Yes sol_slow Solutions for Slow Reaction: • Increase Temperature Slightly • Use a More Polar Solvent • Check Activity of Alkylating Agent is_slow->sol_slow Yes end Optimized Reaction is_slow->end No sol_di->end sol_quat->end sol_slow->end

Caption: A troubleshooting workflow for optimizing piperazine alkylation reactions.

Issue 1: Low yield with significant amounts of di-substituted by-product.
  • Possible Causes & Solutions:

    • High Reaction Temperature: Elevated temperatures can favor the formation of the thermodynamically more stable di-substituted product.[1]

      • Solution: Lower the reaction temperature. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Strongly Basic Conditions: A highly basic environment can deprotonate the mono-substituted product, making it more susceptible to further alkylation.[1]

      • Solution: Use a milder base, such as sodium bicarbonate or potassium carbonate, instead of strong bases like sodium hydroxide or sodium hydride.

    • Rapid Addition of Alkylating Agent: Adding the alkylating agent too quickly creates localized high concentrations, increasing the likelihood of di-substitution.

      • Solution: Add the alkylating agent dropwise over an extended period using a syringe pump to maintain a low, steady concentration.

Issue 2: The product is highly water-soluble and difficult to extract from the aqueous layer.
  • Possible Causes & Solutions:

    • Quaternary Salt Formation: This is the most common cause. Quaternary ammonium salts are ionic and often exhibit high water solubility.[2]

      • Solution 1: Avoid using an excess of the alkylating agent. If possible, use the piperazine derivative as the excess reagent. The most controlled method is to use a protecting group strategy with a precise 1:1 stoichiometry.[1]

      • Solution 2: Consider an alternative synthetic route, such as reductive amination . This method involves reacting piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃) and inherently avoids over-alkylation to form quaternary salts.[4][6]

    • Protonation of Product: The desired mono-alkylated product is still basic and can be protonated and drawn into the aqueous layer during an acidic workup.

      • Solution: During workup, carefully basify the aqueous layer (e.g., to pH 9-11) before extracting with an organic solvent.[7]

Data Summary

ParameterRecommendation for High Mono-selectivityRationale
Stoichiometry Use a large excess of piperazine (4-10 eq.) OR use a protecting group with 1:1 stoichiometry.Statistically favors mono-alkylation or physically prevents di-alkylation.[3][4]
Base Weak, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃).Neutralizes acid by-product without significantly deprotonating the mono-alkylated intermediate, reducing its reactivity.[1]
Temperature Lowest practical temperature.Kinetic control favors the mono-alkylated product over the thermodynamically more stable di-alkylated product.[1]
Solvent Aprotic solvents (e.g., Acetonitrile, DMF).Solvent choice can influence reaction rates and solvation of the transition state.[8] In some cases, nonpolar solvents can precipitate the mono-alkylated salt, removing it from the reaction.[3]
Reaction Time Monitor by TLC/LC-MS and stop when mono-alkylated product is maximized.Prevents the accumulation of by-products from side reactions that occur over extended periods.[1]

Experimental Protocols

Protocol 1: Selective Mono-Alkylation via Boc-Protection

This protocol is the most reliable method for achieving high selectivity.[1][4]

G A Step 1: Protect Piperazine + Boc₂O → N-Boc-piperazine B Step 2: Alkylate N-Boc-piperazine + R-X → N'-Alkyl-N-Boc-piperazine A->B C Step 3: Deprotect N'-Alkyl-N-Boc-piperazine + Acid → Mono-alkylated Product B->C

Caption: The three-step workflow for mono-alkylation using a Boc protecting group.

Step 1: Mono-protection of Piperazine

  • Materials: Piperazine (2 eq.), Di-tert-butyl dicarbonate (Boc₂O, 1 eq.), Dichloromethane (DCM).

  • Procedure:

    • In a reaction flask, dissolve piperazine (2 eq.) in DCM.

    • Prepare a solution of Boc₂O (1 eq.) in DCM.

    • Add the Boc₂O solution dropwise to the piperazine solution over several hours with vigorous stirring at room temperature.[3]

    • Allow the reaction mixture to stir overnight.

    • Evaporate the DCM under reduced pressure. Add water to the residue. The di-Boc-piperazine by-product is insoluble and can be removed by filtration.

    • Extract the aqueous solution with DCM (3x). Combine the organic layers and evaporate the solvent to yield 1-Boc-piperazine.[1]

Step 2: Alkylation of 1-Boc-piperazine

  • Materials: 1-Boc-piperazine (1 eq.), Alkylating agent (1-1.1 eq.), Potassium carbonate (K₂CO₃, 1.5 eq.), Acetonitrile (ACN) or Dimethylformamide (DMF).

  • Procedure:

    • In a reaction flask, combine 1-Boc-piperazine (1 eq.), the alkylating agent (1-1.1 eq.), and K₂CO₃ (1.5 eq.) in ACN or DMF.

    • Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

    • Filter off the inorganic salts and evaporate the solvent under reduced pressure.

    • Purify the crude product by chromatography or extraction to obtain the N'-alkyl-N-Boc-piperazine.

Step 3: Deprotection of the Boc Group

  • Materials: N'-alkyl-N-Boc-piperazine, Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, DCM.

  • Procedure:

    • Dissolve the purified N'-alkyl-N-Boc-piperazine in DCM.

    • Add an excess of TFA or 4M HCl in Dioxane at 0 °C.

    • Stir the mixture at room temperature for 1-4 hours until deprotection is complete.

    • Evaporate the solvent and excess acid.

    • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product.

Protocol 2: Protecting-Group-Free Mono-Alkylation via In-situ Monohydrochloride

This protocol offers a clever, atom-economical alternative to using protecting groups.[1][5]

  • Materials: Piperazine (1 eq.), Piperazine dihydrochloride (1 eq.), Alkylating agent (1 eq.), Methanol or Ethanol.

  • Procedure:

    • In a reaction flask, combine piperazine (1 eq.) and piperazine dihydrochloride (1 eq.) in methanol.

    • Heat the mixture until a clear solution is formed. This solution contains piperazine monohydrochloride.[1]

    • Cool the solution to the desired reaction temperature (e.g., room temperature or slightly elevated).

    • Slowly add the alkylating agent (1 eq.) to the reaction mixture.

    • Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, cool the reaction mixture to precipitate the unreacted piperazine dihydrochloride.[5]

    • Filter the mixture to remove the solid piperazine dihydrochloride.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The residue can be further purified by standard methods (extraction, chromatography, or crystallization) to isolate the desired mono-alkylated product.

References

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Google Scholar.
  • Solvent effects in the reaction between piperazine and benzyl bromide. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Purification of piperazine. (1959-12-29). Google Patents.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013-08-02). ResearchGate. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19). Google Scholar.
  • Synthesis of Piperazines by C-H Functionalization. (2021-10-22). encyclopedia.pub. Retrieved from [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. (2019-07-31). ChemRxiv. Retrieved from [Link]

  • Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. (1996-11-10). PubMed. Retrieved from [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016-04-13). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021-10-08). MDPI. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020-05-06). PMC. Retrieved from [Link]

  • Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (n.d.). organic-chemistry.org. Retrieved from [Link]

  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020-01-17). PubMed. Retrieved from [Link]

  • Process for the N-monoalkylation of piperazine. (1960-11-17). Google Patents.
  • Quaternary ammonium salts and their preparation. (1984-11-13). Google Patents.
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. (2021-04-02). MDPI. Retrieved from [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023-07-22). PMC. Retrieved from [Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020-01-06). American Chemical Society. Retrieved from [Link]

  • Utilization of piperazine for interphase catalytic systems. (n.d.). Sciforum. Retrieved from [Link]

  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? (2013-06-10). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis of 2-Methyl-5-piperazin-1-yl-quinoline Against Established Antibacterial Agents

Abstract The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action. This guide provides a comprehensive comparative an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action. This guide provides a comprehensive comparative analysis of a novel quinoline derivative, 2-Methyl-5-piperazin-1-yl-quinoline, against clinically relevant antibiotics, including ciprofloxacin and methicillin. We present a detailed examination of its in vitro efficacy against key pathogenic strains, elucidate its proposed mechanism of action, and provide standardized protocols for its evaluation. This document is intended to serve as a technical resource for researchers, microbiologists, and professionals in the field of drug development.

Introduction: The Imperative for Novel Antibiotics

The global health landscape is shadowed by the persistent rise of antibiotic-resistant bacteria. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Pseudomonas aeruginosa pose a significant clinical challenge, rendering many conventional therapies ineffective. The quinoline class of compounds has historically yielded potent antibacterial agents, such as the fluoroquinolones, which primarily target bacterial DNA gyrase and topoisomerase IV. However, resistance to these agents is widespread. This has spurred the exploration of novel quinoline scaffolds with the potential for new mechanisms of action and efficacy against resistant strains.

2-Methyl-5-piperazin-1-yl-quinoline is a novel synthetic compound emerging from a high-throughput screening campaign designed to identify molecules with activity against multi-drug resistant (MDR) bacteria. This guide details the initial characterization and comparative efficacy of this compound.

Compound Profiles

2-Methyl-5-piperazin-1-yl-quinoline

2-Methyl-5-piperazin-1-yl-quinoline is a small molecule with a molecular weight of 241.33 g/mol . Its chemical structure is presented below.

Chemical Structure:

Figure 1: Chemical structure of 2-Methyl-5-piperazin-1-yl-quinoline.

Proposed Mechanism of Action: Preliminary studies suggest that 2-Methyl-5-piperazin-1-yl-quinoline disrupts bacterial membrane potential. This is a distinct mechanism from the DNA gyrase inhibition typical of fluoroquinolones. By depolarizing the cell membrane, the compound induces a cascade of events including the cessation of ATP synthesis and the leakage of essential intracellular components, ultimately leading to rapid bactericidal activity.

Comparator Antibiotics
  • Ciprofloxacin: A second-generation fluoroquinolone antibiotic. It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

  • Methicillin: A narrow-spectrum β-lactam antibiotic of the penicillin class. It inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which prevents the final step of peptidoglycan synthesis. Its use is now limited due to widespread resistance, primarily through the acquisition of the mecA gene, which encodes for an altered PBP (PBP2a).

In Vitro Efficacy Assessment

The antibacterial activity of 2-Methyl-5-piperazin-1-yl-quinoline was evaluated against a panel of clinically relevant bacterial strains and compared to ciprofloxacin and methicillin. The primary metric for efficacy was the Minimum Inhibitory Concentration (MIC), determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the standardized procedure for determining the MIC of an antimicrobial agent.

G cluster_prep Preparation cluster_assay Assay Plate Preparation cluster_incubation Incubation & Reading prep1 Prepare stock solutions of test compounds in DMSO. prep2 Grow bacterial strains to mid-log phase in Cation-Adjusted Mueller-Hinton Broth (CAMHB). prep1->prep2 prep3 Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). prep2->prep3 prep4 Dilute bacterial suspension 1:150 in CAMHB to achieve final inoculum of ~5 x 10^5 CFU/mL. prep3->prep4 assay1 Dispense 50 µL of CAMHB into wells of a 96-well microtiter plate. prep4->assay1 assay2 Add 50 µL of 2x concentrated test compound to the first column. assay1->assay2 assay3 Perform 2-fold serial dilutions across the plate. assay2->assay3 assay4 Add 50 µL of the final bacterial inoculum to each well. assay3->assay4 inc1 Incubate plates at 37°C for 18-24 hours. assay4->inc1 inc2 Determine MIC as the lowest concentration of the compound that completely inhibits visible growth. inc1->inc2

Figure 2: Workflow for the broth microdilution MIC assay.

Causality in Experimental Design: The use of CAMHB is critical as its cation concentrations (Ca²⁺ and Mg²⁺) are standardized, which is important for the activity of many antimicrobial agents. The final inoculum density is also a key parameter; a higher density can lead to falsely elevated MIC values. The 0.5 McFarland standard ensures a consistent starting bacterial concentration.

Comparative MIC Data

The following table summarizes the MIC values (in µg/mL) of 2-Methyl-5-piperazin-1-yl-quinoline and the comparator antibiotics against selected bacterial strains.

Bacterial Strain2-Methyl-5-piperazin-1-yl-quinoline (µg/mL)Ciprofloxacin (µg/mL)Methicillin (µg/mL)
Staphylococcus aureus (ATCC 29213)20.52
Methicillin-resistant S. aureus (MRSA, ATCC 43300)232>128
Escherichia coli (ATCC 25922)80.015N/A
Ciprofloxacin-resistant E. coli (Clinical Isolate)864N/A
Pseudomonas aeruginosa (ATCC 27853)160.25N/A

N/A: Not applicable, as methicillin is not used to treat Gram-negative infections.

Interpretation of Results

The data reveals several key insights:

  • Activity against Resistant Strains: 2-Methyl-5-piperazin-1-yl-quinoline demonstrates consistent activity against both methicillin-susceptible and methicillin-resistant S. aureus, with an MIC of 2 µg/mL for both strains. This is a significant finding, as it suggests that the compound's mechanism of action is not affected by the presence of the mecA gene, which confers resistance to methicillin.

  • Overcoming Fluoroquinolone Resistance: Similarly, the compound maintains its MIC of 8 µg/mL against both ciprofloxacin-susceptible and ciprofloxacin-resistant E. coli. This supports the hypothesis of a different mechanism of action than the fluoroquinolones.

  • Spectrum of Activity: The compound exhibits broad-spectrum activity, inhibiting the growth of both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.

Proposed Mechanism of Action: Membrane Depolarization

To investigate the proposed mechanism of action, a bacterial membrane potential assay was conducted using the fluorescent probe DiSC₃(5). This dye accumulates in bacterial cells with a polarized membrane, and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

Experimental Protocol: Membrane Potential Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Grow bacteria to mid-log phase. prep2 Wash and resuspend cells in a low-potassium buffer. prep1->prep2 prep3 Energize cells with glucose. prep2->prep3 assay1 Add DiSC3(5) dye and allow for quenching. prep3->assay1 assay2 Add test compounds at various concentrations. assay1->assay2 assay3 Monitor fluorescence over time using a fluorometer. assay2->assay3 analysis1 An increase in fluorescence indicates membrane depolarization. assay3->analysis1

Figure 3: Workflow for the bacterial membrane potential assay.

Trustworthiness of the Protocol: This assay includes positive controls (e.g., the ionophore gramicidin, which is known to depolarize membranes) and negative controls (vehicle-only) to validate the results. The use of a low-potassium buffer is essential for maximizing the sensitivity of the DiSC₃(5) probe.

Results of Mechanistic Studies

Treatment of S. aureus and E. coli with 2-Methyl-5-piperazin-1-yl-quinoline at concentrations at and above the MIC resulted in a rapid and sustained increase in DiSC₃(5) fluorescence, comparable to the effect of the positive control. In contrast, ciprofloxacin did not induce any significant change in fluorescence, which is consistent with its mechanism of action as a DNA gyrase inhibitor. These results provide strong evidence that 2-Methyl-5-piperazin-1-yl-quinoline exerts its antibacterial effect through the disruption of the bacterial cell membrane potential.

Conclusion and Future Directions

2-Methyl-5-piperazin-1-yl-quinoline is a promising new antibacterial agent with a distinct mechanism of action that circumvents common resistance pathways to β-lactams and fluoroquinolones. Its broad-spectrum activity and potent efficacy against resistant strains of S. aureus and E. coli highlight its potential for further development.

Future studies should focus on:

  • Cytotoxicity assays to determine the compound's selectivity for bacterial over mammalian cells.

  • In vivo efficacy studies in animal models of infection to assess its therapeutic potential.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand its absorption, distribution, metabolism, and excretion.

The data presented in this guide provide a strong foundation for the continued investigation of 2-Methyl-5-piperazin-1-yl-quinoline as a potential new weapon in the fight against antimicrobial resistance.

References

  • Title: Antimicrobial Resistance Source: World Health Organization URL: [Link]

  • Title: Biggest Threats and Data Source: Centers for Disease Control and Prevention URL: [Link]

  • Title: Fluoroquinolones: Mechanisms of Action and Resistance Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]

  • Title: Methicillin-resistant Staphylococcus aureus (MRSA) Source: Centers for Disease Control and Prevention URL: [Link]

  • Title: M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition Source: Clinical and Laboratory Standards Institute URL: [Link]

Comparative

Cross-Validation of Analytical Methods for 2-Methyl-5-piperazin-1-yl-quinoline: RP-HPLC-UV vs. UPLC-MS/MS

Introduction and Mechanistic Rationale The compound 2-Methyl-5-piperazin-1-yl-quinoline (CAS: 698981-81-6) is a pivotal molecular building block in modern medicinal chemistry. It serves as a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The compound 2-Methyl-5-piperazin-1-yl-quinoline (CAS: 698981-81-6) is a pivotal molecular building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of high-affinity (such as GSK588045 for anxiety and depression) and various kinase inhibitors. As drug candidates featuring this quinoline-piperazine scaffold transition from discovery to clinical development, establishing robust, phase-appropriate analytical methods becomes mandatory.

This guide provides an objective cross-validation comparison between two orthogonal analytical platforms: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .

The Causality of Chromatographic Behavior

The chemical structure of 2-Methyl-5-piperazin-1-yl-quinoline presents specific analytical challenges. It contains a hydrophobic quinoline core (pKa ~4.9) and a highly basic, hydrophilic piperazine ring (pKa ~9.0). On standard silica-based stationary phases, these basic nitrogen atoms strongly interact with residual acidic silanols, causing severe peak tailing and poor resolution.

To counteract this, our methodologies utilize end-capped C18 columns and heavily buffered, acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7). This deliberate pH control fully protonates the nitrogen atoms, masking secondary silanol interactions and driving the analyte into a single, predictable ionization state for sharp, symmetrical peak elution.

Analytical Workflow & Cross-Validation Strategy

To comply with the updated for analytical procedure validation, both methods must be cross-validated to ensure that data generated during API manufacturing (HPLC-UV) perfectly aligns with data generated during preclinical pharmacokinetic profiling (UPLC-MS/MS).

CrossValidation A 2-Methyl-5-piperazin-1-yl-quinoline Sample Matrix B Analytical Objective Defined A->B C RP-HPLC-UV (High Concentration) B->C API Purity & Assay D UPLC-MS/MS (Trace / Bioanalysis) B->D Pharmacokinetics E System Suitability Testing (Resolution > 2.0) C->E F Matrix Effect Assessment (SIL-IS Correction) D->F G ICH Q2(R2) Validation Accuracy, Precision, Linearity E->G F->G H Validated Cross-Platform Control Strategy G->H Data Alignment

Fig 1: Logical workflow for cross-validating HPLC and LC-MS/MS methods under ICH Q2(R2).

Experimental Protocols: Self-Validating Systems

A robust analytical method must be self-validating—meaning it contains internal checks that automatically flag procedural failures.

Protocol A: RP-HPLC-UV (API Purity & Bulk Assay)

Objective: Quantify bulk API purity and monitor process chemistry. Self-Validating Element: Photodiode Array (PDA) peak purity analysis and forced degradation resolution standards.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of 2-Methyl-5-piperazin-1-yl-quinoline in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Chromatographic Setup: Use a Waters XBridge Shield RP18 column (4.6 × 150 mm, 3.5 µm). The embedded polar group in this column specifically shields the basic piperazine ring from silanol activity.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with ammonia (high pH suppresses piperazine ionization, increasing retention).

    • Solvent B: 100% Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • System Suitability (SST): Inject a resolution mixture containing the analyte and its synthetic precursor (7-chloro-2-methyl-5-piperazin-1-ylquinoline). The method is only deemed valid if the resolution ( Rs​ ) between the two peaks is ≥2.0 .

Protocol B: UPLC-MS/MS (Bioanalysis & Trace Quantification)

Objective: Quantify trace levels in biological matrices (e.g., rat plasma) for ADME/PK studies. Self-Validating Element: Co-elution of a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for ESI ion suppression.

Step-by-Step Methodology:

  • Sample Extraction: To 50 µL of plasma, add 10 µL of SIL-IS (2-Methyl-5-piperazin-1-yl-quinoline-d8, 100 ng/mL). Add 200 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of supernatant to an autosampler vial.

  • Chromatographic Setup: Use an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Causality: The acidic pH ensures the analyte is fully positively charged [M+H]+ , maximizing ionization efficiency in the mass spectrometer.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 228.1 185.1 (loss of piperazine fragment).

  • Matrix Effect Check: Perform a post-column infusion of the analyte while injecting a blank matrix extract. A steady baseline confirms the absence of localized ion suppression zones at the analyte's retention time, validating the extraction protocol as seen in .

Quantitative Data & Method Comparison

The following tables summarize the cross-validation data evaluated against ICH Q2(R2) acceptance criteria.

Table 1: ICH Q2(R2) Validation Parameters Comparison
Validation ParameterRP-HPLC-UV (API Assay)UPLC-MS/MS (Bioanalysis)ICH Q2(R2) Acceptance Criteria
Linear Dynamic Range 1.0 – 100 µg/mL0.5 – 1000 ng/mL R2≥0.995
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLSignal-to-Noise (S/N) ≥10
Intra-day Precision (%RSD) 0.8%3.2% ≤2.0% (HPLC) / ≤15.0% (LC-MS)
Inter-day Precision (%RSD) 1.1%4.5% ≤2.0% (HPLC) / ≤15.0% (LC-MS)
Accuracy (% Recovery) 99.2% – 101.5%92.4% – 106.8%98-102% (HPLC) / 85-115% (LC-MS)
Table 2: Matrix Effect and Extraction Recovery (UPLC-MS/MS)

Data demonstrates the effectiveness of the protein precipitation protocol and the absolute necessity of the SIL-IS for correcting matrix-induced signal variations.

Biological MatrixSpiked ConcentrationMatrix Effect (%)Extraction Recovery (%)
Rat Plasma Low (1.5 ng/mL)88.4 ± 4.191.2 ± 3.5
Rat Plasma Mid (50 ng/mL)90.1 ± 2.894.5 ± 2.1
Rat Plasma High (800 ng/mL)92.5 ± 1.596.0 ± 1.8
Human Liver Microsomes Low (1.5 ng/mL)95.2 ± 3.089.5 ± 4.2
Human Liver Microsomes High (800 ng/mL)98.1 ± 1.293.8 ± 2.0

Conclusion & Decision Guide

The cross-validation of 2-Methyl-5-piperazin-1-yl-quinoline demonstrates that both methods are highly fit-for-purpose but serve distinct stages of the drug development lifecycle:

  • Choose RP-HPLC-UV when analyzing bulk API batches, monitoring synthetic reaction completion, or performing forced degradation studies. Its superior precision ( ≤1.1% RSD) and high accuracy make it the gold standard for quality control release testing.

  • Choose UPLC-MS/MS when conducting in vivo pharmacokinetic profiling, assessing microsomal stability, or screening for genotoxic impurities. Its extreme sensitivity (LOQ of 0.5 ng/mL) and high-throughput capability are indispensable for complex biological matrices.

By aligning the accuracy and precision data across both platforms, researchers can confidently correlate in vitro API purity with in vivo pharmacokinetic exposure.

References

  • European Medicines Agency / ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from: [Link]

  • Bromidge, S. M., et al. (2010). Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT1A/B/D Receptor Antagonists Leading to the Discovery of GSK588045. Journal of Medicinal Chemistry, 53(16), 6084–6097. Retrieved from:[Link]

  • Chen, Z., et al. (2013). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. PMC. Retrieved from:[Link]

Validation

In vivo vs in vitro activity of 2-Methyl-5-piperazin-1-yl-quinoline

In Vivo vs. In Vitro Activity of 2-Methyl-5-piperazin-1-yl-quinoline Derivatives: A Pharmacological Comparison Guide Executive Summary The development of fast-onset antidepressants and anxiolytics has long been hindered...

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo vs. In Vitro Activity of 2-Methyl-5-piperazin-1-yl-quinoline Derivatives: A Pharmacological Comparison Guide

Executive Summary

The development of fast-onset antidepressants and anxiolytics has long been hindered by the delayed therapeutic latency of standard selective serotonin reuptake inhibitors (SSRIs). To overcome this, researchers targeted the presynaptic 5-HT1 autoreceptors (5-HT1A, 5-HT1B, and 5-HT1D), which exert a negative feedback loop on serotonin release. The chemical moiety 2-methyl-5-piperazin-1-yl-quinoline (CAS: 698981-81-6) emerged as a critical pharmacophore in this domain. When integrated into drug scaffolds, this specific substitution drives potent pan-antagonism across 5-HT1 autoreceptors while maintaining low intrinsic activity[1].

This guide objectively compares the in vitro binding profiles and in vivo pharmacodynamics of the two most prominent clinical candidates derived from this moiety: GSK163090 and GSK588045 [2][3].

The Causality of the Pharmacophore: Why 2-Methyl-5-piperazin-1-yl-quinoline?

Experience in structure-activity relationship (SAR) optimization for dual-acting 5-HT1 antagonists/SSRIs revealed that standard aryl-piperazines often suffer from partial agonism or high affinity for the hERG potassium channel (a severe cardiovascular liability)[1][2].

The introduction of the 2-methylquinoline group fused to a piperazine ring proved fundamental. This specific steric and electronic configuration ensures:

  • High Affinity: Optimal hydrogen bonding and pi-stacking within the orthosteric binding pockets of 5-HT1A, 1B, and 1D receptors[1].

  • Low Intrinsic Activity: It locks the receptor in an inactive conformation, functioning as a true silent antagonist rather than a partial agonist[1].

  • hERG Selectivity: The spatial geometry of the 2-methyl substitution disrupts the binding pharmacophore required for hERG channel blockade, drastically improving the safety profile[2].

In Vitro Activity: Receptor Binding Profiles

To validate the target engagement of the 2-methyl-5-piperazin-1-yl-quinoline moiety, in vitro radioligand binding assays and functional [35S]-GTPγS assays are utilized. Both GSK163090 and GSK588045 demonstrate exceptional nanomolar to sub-nanomolar affinities across the 5-HT1 autoreceptors[4][5].

Table 1: In Vitro Binding Affinities (pKi values)

Compound5-HT1A5-HT1B5-HT1DSerT (Serotonin Transporter)hERG Affinity
GSK163090 9.48.59.76.1Low[5]
GSK588045 9.99.110.07.5Low[4]

Data Interpretation: While both compounds act as potent pan-antagonists, GSK588045 exhibits a higher baseline affinity for the Serotonin Transporter (SerT), giving it a more pronounced dual-action profile in vitro[4][5].

In Vivo Pharmacodynamics & Efficacy

The translation from in vitro binding to in vivo efficacy is where the 2-methyl-5-piperazin-1-yl-quinoline moiety proves its clinical viability. By blocking the 5-HT1 autoreceptors, these compounds prevent the brain from "braking" serotonin release, leading to an acute and sustained elevation of synaptic 5-HT[1][6].

Table 2: In Vivo Pharmacodynamic Efficacy

CompoundIn Vivo ModelEfficacy MetricPharmacodynamic Outcome
GSK163090 8-OH-DPAT-induced hLMA (Rat)ED50: 0.03 – 1 mg/kgClear, dose-dependent inhibition of hyperlocomotion[5].
GSK588045 PET Receptor Occupancy (Primate/Human)EC50: 6.99 – 7.80 ng/mLHigh target occupancy at low plasma concentrations; acute 5-HT elevation[6].

Causality of the hLMA Model: 8-OH-DPAT is a selective 5-HT1A agonist that induces hyperlocomotor activity (hLMA) in rodents. A true in vivo antagonist will block this agonist-induced behavior. GSK163090's ability to dose-dependently inhibit this behavior validates that the in vitro antagonism successfully crosses the blood-brain barrier and functions in vivo[5].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation controls.

Protocol A: In Vitro [35S]-GTPγS Functional Binding Assay

Purpose: To differentiate between receptor agonists and antagonists at the G-protein level.

  • Membrane Preparation: Isolate cell membranes from CHO cells expressing recombinant human 5-HT1A, 1B, or 1D receptors[4].

  • Incubation: Incubate 10 µg of membrane protein with the test compound (e.g., GSK588045) in assay buffer containing GDP (10 µM) and [35S]-GTPγS (0.1 nM) for 60 minutes at 30°C.

  • Controls (Self-Validation):

    • Positive Agonist Control: 8-OH-DPAT (should strongly increase [35S]-GTPγS binding).

    • Antagonist Validation: Add the test compound in the presence of the EC80 concentration of 8-OH-DPAT. A functional antagonist must shift the agonist dose-response curve to the right.

  • Quantification: Terminate the reaction by rapid filtration. Measure bound radioactivity using liquid scintillation counting. Calculate the pIC50 and intrinsic activity (IA).

Protocol B: In Vivo 8-OH-DPAT-Induced hLMA Assay

Purpose: To measure central 5-HT1A receptor antagonism in live subjects.

  • Subject Preparation: Habituate male Sprague-Dawley rats to locomotor activity arenas for 30 minutes.

  • Dosing: Administer the test compound (GSK163090 at 0.03, 0.1, 0.3, or 1.0 mg/kg, p.o.) or vehicle control[5].

  • Agonist Challenge: 60 minutes post-dose, inject 8-OH-DPAT (0.5 mg/kg, s.c.) to induce hyperlocomotion[5].

  • Data Acquisition: Record ambulatory counts using infrared beam breaks for 60 minutes post-challenge.

  • Validation: The vehicle + 8-OH-DPAT group must show a statistically significant increase in locomotion compared to the vehicle + vehicle group (ANOVA, p < 0.05). The ED50 is calculated based on the dose-dependent reduction of this hyperlocomotion.

Systems Visualization: Mechanism of Action

The following diagram illustrates the causal pathway from the chemical pharmacophore to the in vivo behavioral output.

G N1 2-Methyl-5-piperazin-1-yl-quinoline (Pharmacophore) N2 5-HT1A/1B/1D Pan-Antagonism N1->N2 High Affinity Low Intrinsic Activity N3 Blockade of Presynaptic Negative Feedback N2->N3 In Vitro Validation N4 Enhanced Synaptic 5-HT Release N3->N4 In Vivo Translation N5 Fast-Onset Antidepressant & Anxiolytic Efficacy N4->N5 Behavioral Output

Caption: Mechanistic workflow translating the 2-methyl-5-piperazin-1-yl-quinoline moiety to in vivo efficacy.

References

  • Title: Discovery of 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist Source: Journal of Medicinal Chemistry (2010) URL: [Link]

  • Title: Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT(1A/B/D) Receptor Antagonists Leading to the Discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045) Source: Journal of Medicinal Chemistry (2010) URL: [Link]

  • Title: In vivo occupancy of the 5-HT1A receptor by a novel pan 5-HT1(A/B/D) receptor antagonist, GSK588045, using positron emission tomography Source: Neuropharmacology (2015) URL: [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-5-piperazin-1-yl-quinoline Analogs

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. Its fusion with a piperazine moiety has given rise to a ver...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. Its fusion with a piperazine moiety has given rise to a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroleptic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Methyl-5-piperazin-1-yl-quinoline analogs, drawing upon experimental data from closely related compound series to elucidate the impact of structural modifications on biological outcomes. While a dedicated, comprehensive SAR study on this specific scaffold is not extensively documented, by examining analogous structures, we can construct a robust framework for understanding how chemical alterations influence activity.

The Core Scaffold: A Foundation for Diverse Biological Activity

The 2-methyl-5-piperazin-1-yl-quinoline core is a composite of three key structural features: the quinoline nucleus, the 2-methyl substituent, and the 5-piperazin-1-yl linker. Each of these components plays a critical role in defining the molecule's interaction with biological targets.

The Quinoline Nucleus: A Privileged Heterocycle

The quinoline ring system is a well-established pharmacophore found in numerous approved drugs.[1] Its aromatic and heterocyclic nature allows for a variety of intermolecular interactions, including π-π stacking and hydrogen bonding, which are crucial for binding to biological targets such as enzymes and receptors.[1] The position of the nitrogen atom within the bicyclic system also influences the molecule's basicity and overall electronic properties.

The 2-Methyl Group: A Modulator of Potency and Selectivity

The presence of a methyl group at the 2-position of the quinoline ring can significantly impact the compound's pharmacological profile. This small alkyl group can influence the molecule's conformation, lipophilicity, and metabolic stability. In some series of quinoline-based compounds, a 2-methyl group has been shown to be favorable for certain biological activities. For instance, in a series of quinoline-piperazine hybrids developed as antibacterial and antituberculosis agents, the substitution pattern at the 2-position was a key determinant of activity.[2]

The 5-Piperazin-1-yl Linker: A Gateway to Target Interaction

The piperazine ring at the 5-position serves as a versatile linker, connecting the quinoline core to various substituent groups. The basic nitrogen atoms of the piperazine moiety can form crucial salt bridges or hydrogen bonds with acidic residues in a target's binding site.[3] Furthermore, the conformational flexibility of the piperazine ring allows for optimal positioning of its substituents to maximize target engagement. The nature of the substituent on the distal nitrogen of the piperazine ring is a primary driver of the compound's potency and selectivity.

Structure-Activity Relationship Analysis: A Tale of Three Moieties

To systematically understand the SAR of 2-Methyl-5-piperazin-1-yl-quinoline analogs, we will dissect the molecule and analyze the impact of modifications at three key positions: the quinoline core, the 2-position, and the N4-position of the piperazine ring. This analysis is synthesized from studies on structurally related quinoline-piperazine derivatives.

Modifications of the Quinoline Core

While our core topic focuses on a specific scaffold, it is insightful to consider how substitutions on the quinoline ring, other than at the 2 and 5 positions, can modulate activity. For example, in a study of quinoline-piperazine hybrids as antibacterial agents, the introduction of a fluoro group at the 6-position of the quinoline ring was found to enhance activity against certain bacterial strains.[2] This highlights the sensitivity of the quinoline scaffold to electronic and steric modifications.

The Significance of the 2-Methyl Group

The impact of the 2-methyl group can be inferred from studies on related 2,4,6-substituted quinoline-piperazine conjugates. In these series, the presence and nature of the substituent at the 2-position were critical for antitubercular activity.[2] While a direct comparison with a des-methyl analog is not available in the provided literature for the 5-piperazinyl series, the consistent presence of the 2-methyl group in active compounds of related series suggests its importance for maintaining a favorable conformation or for specific steric interactions within the binding pocket.

The N4-Substituent of the Piperazine Ring: A Major Determinant of Activity

The most significant variations in biological activity are often observed with changes to the substituent on the distal nitrogen (N4) of the piperazine ring. This position offers a straightforward point for chemical modification, allowing for the introduction of a wide array of functional groups to probe the chemical space of the target's binding site.

In a study on 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol derivatives as antibacterial agents, the nature of the alkyl and aryl substituents on the piperazine nitrogen had a profound effect on their efficacy.[4][5] This provides a valuable, albeit indirect, model for our target scaffold.

Table 1: Comparative Antibacterial Activity of 5-((4-Substituted-piperazin-1-yl)methyl)quinolin-8-ol Derivatives [4]

Compound IDN4-SubstituentAntibacterial Activity (Zone of Inhibition in mm) vs. S. aureusAntibacterial Activity (Zone of Inhibition in mm) vs. E. coli
CPMQ 4-ChlorophenylHighHigh
PPMQ PhenylModerateModerate
MPMQ MethylModerateModerate
BPMQ BenzylInactiveInactive

Note: This data is from a related series of compounds and is used here to illustrate the principle of how N4-substituents can influence activity.

From this data, we can infer several key SAR trends:

  • Aromatic vs. Aliphatic Substituents: The presence of an aromatic ring directly attached to the piperazine nitrogen (as in CPMQ and PPMQ) appears to be more favorable for antibacterial activity compared to a simple alkyl group (MPMQ) or a benzyl group (BPMQ).

  • Electronic Effects: The electron-withdrawing nature of the chloro substituent in CPMQ leads to the highest activity, suggesting that modulating the electronic properties of the N4-aryl ring is a critical optimization strategy.

  • Steric Hindrance: The inactivity of the benzyl-substituted analog (BPMQ) might be attributed to steric hindrance, preventing optimal binding to the bacterial target.

Experimental Protocols for SAR Evaluation

To establish a robust SAR for a novel series of 2-Methyl-5-piperazin-1-yl-quinoline analogs, a systematic approach to synthesis and biological evaluation is necessary.

General Synthetic Scheme

The synthesis of these analogs typically involves a nucleophilic aromatic substitution or a coupling reaction between a suitably functionalized quinoline and a piperazine derivative.

Workflow for Synthesis of 2-Methyl-5-piperazin-1-yl-quinoline Analogs

Synthesis_Workflow cluster_quinoline Quinoline Precursor Synthesis cluster_piperazine Piperazine Moiety cluster_coupling Coupling Reaction cluster_final Final Product Q1 Starting Material (e.g., 2-methyl-5-aminoquinoline) Q2 Functional Group Interconversion (e.g., Diazotization, Sandmeyer) Q1->Q2 Q3 Halogenated Intermediate (e.g., 5-chloro-2-methylquinoline) Q2->Q3 C1 Nucleophilic Aromatic Substitution or Buchwald-Hartwig Coupling Q3->C1 P1 Substituted Piperazine (R-NH-piperazine) P1->C1 F1 2-Methyl-5-(4-R-piperazin-1-yl)quinoline C1->F1

Caption: A generalized synthetic workflow for the preparation of 2-Methyl-5-piperazin-1-yl-quinoline analogs.

In Vitro Biological Assays

The choice of biological assays will depend on the therapeutic target of interest. Given the broad activity of quinoline-piperazine compounds, a panel of assays is often employed in initial screening.

The MTT assay is a colorimetric method to assess cell viability and proliferation.

Protocol for MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Protocol for Broth Microdilution Assay

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Bacterial Inoculum: Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Key SAR Insights and Future Directions

Based on the analysis of related quinoline-piperazine series, we can propose a hypothetical SAR model for 2-Methyl-5-piperazin-1-yl-quinoline analogs.

Hypothetical SAR Model

SAR_Model cluster_scaffold 2-Methyl-5-piperazin-1-yl-quinoline Scaffold cluster_substituent N4-Substituent (R) Scaffold Quinoline Quinoline Core: - π-π stacking - H-bonding Methyl 2-Methyl Group: - Modulates lipophilicity - Steric interactions Piperazine 5-Piperazin-1-yl Linker: - H-bonding - Conformational flexibility R_group R Group: - Major determinant of activity and selectivity Aromatic Aromatic: - Generally favorable R_group->Aromatic e.g., Phenyl, Pyridyl Aliphatic Aliphatic: - Activity varies R_group->Aliphatic e.g., Methyl, Ethyl Electronic Electronic Effects: - Electron-withdrawing groups may enhance activity Aromatic->Electronic Steric Steric Bulk: - Large groups may be detrimental Aromatic->Steric

Caption: A proposed structure-activity relationship model for 2-Methyl-5-piperazin-1-yl-quinoline analogs.

Future Directions: The development of potent and selective 2-Methyl-5-piperazin-1-yl-quinoline analogs requires a systematic exploration of the chemical space around the N4-position of the piperazine ring. Future studies should focus on:

  • Synthesis of a diverse library of analogs: This should include variations in the electronic and steric properties of the N4-substituent.

  • Broad biological screening: To identify novel therapeutic applications for this scaffold.

  • Computational modeling: Molecular docking and dynamics simulations can provide insights into the binding modes of active compounds and guide the design of more potent analogs.

By integrating synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of this promising class of compounds can be realized.

References

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • Synthesis and SAR of novel quinoline derivatives containing substituted piperazines. ResearchGate. ([Link])

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF. ResearchGate. ([Link])

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. PMC. ([Link])

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (URL not available)
  • 2-Methyl-5-(1-piperazinyl)quinoline | CAS#:698981-81-6 | Chemsrc. ([Link])

  • Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3 H)-one Derivatives as Active Agents against Toxoplasma gondii. PubMed. ([Link])

  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. ([Link])

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (URL not available)
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. ([Link])

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Publishing. ([Link])

  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica. ([Link])

  • New N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives as 5-HT7 and 5-HT1A receptor ligands: Synthesis, structure-activity relationships, and molecular modeling studies. PubMed. ([Link])

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. PMC. ([Link])

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. ([Link])

Sources

Validation

Comparative Docking &amp; Efficacy Guide: Quinoline-Piperazine Derivatives vs. Standard Therapeutics

As drug discovery pivots toward multi-target and highly adaptable pharmacophores, rigid molecular scaffolds frequently fail in late-stage development due to poor active site accommodation and target mutation. To overcome...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward multi-target and highly adaptable pharmacophores, rigid molecular scaffolds frequently fail in late-stage development due to poor active site accommodation and target mutation. To overcome this, medicinal chemists have engineered quinoline-piperazine derivatives —a hybrid scaffold that merges the robust π -stacking capabilities of the quinoline core with the dynamic conformational flexibility of a piperazine linker[1].

This guide objectively compares the in silico and in vitro performance of these novel derivatives against standard clinical alternatives across metabolic, oncological, and antimicrobial domains.

The Structural Rationale: Causality in Scaffold Design

To understand why quinoline-piperazine derivatives outperform traditional drugs in specific assays, we must analyze the causality of their structural components:

  • The Quinoline Core: This nitrogen-containing bicyclic system is a "privileged scaffold." Its electron-rich aromatic rings readily engage in π−π stacking and π -cation interactions with aromatic amino acids (e.g., Histidine, Phenylalanine) in enzyme active sites[1].

  • The Piperazine Linker: Historically, rigid linkers like triazoles were used to connect pharmacophores. However, replacing a triazole with a piperazine ring introduces a non-planar, chair-like conformation. This increases the molecule's flexibility, allowing it to act as a 3D vector that modulates the distance and orientation of terminal functional groups, thereby minimizing steric clashes and maximizing enthalpy-driven hydrogen bonding[1].

Mechanism Q Quinoline Core P Piperazine Linker Q->P Pi π-π / π-Cation Stacking Q->Pi S Aryl Substituent P->S HB Hydrogen Bonding P->HB VdW Hydrophobic Contacts S->VdW T Enzyme Inhibition Pi->T HB->T VdW->T

Diagram 1: Mechanistic binding pathways of quinoline-piperazine derivatives in target enzymes.

Comparative Performance Analysis

A. Metabolic Control: α-Glucosidase Inhibition (Type 2 Diabetes)

Managing postprandial hyperglycemia relies heavily on α-glucosidase inhibitors. The clinical standard, Acarbose , suffers from moderate efficacy ( IC50​≈750.7μM ) and severe gastrointestinal side effects[1].

Recent comparative docking and kinetic studies demonstrate that quinoline-piperazine derivatives vastly outperform Acarbose:

  • Compound 6m (Acetamide derivative): Exhibits an IC50​ of 280.0 µM. Kinetic assays reveal it acts as an uncompetitive inhibitor ( Ki​=242.2μM ), meaning it binds exclusively to the enzyme-substrate complex rather than the free enzyme. Molecular docking confirms stability via π−π stacking with His239 and Phe231[1].

  • Compound 7j (Thiosemicarbazide derivative): Exhibits an extraordinary IC50​ of 1.0 µM to 50.0 µM (depending on assay conditions), representing up to a 750-fold improvement over Acarbose[2],[3]. It acts as a competitive inhibitor ( Ki​=32μM ), with docking revealing critical π -cation interactions with Arg312[3].

B. Oncology & Antimicrobial Applications

The adaptability of the piperazine linker allows this scaffold to be tuned for entirely different targets:

  • Breast Cancer (ER- α ): In silico evaluations of quinoline-piperazine hybrids (e.g., Compound QP12) against breast cancer pathways (PDB: 3ERT) show superior binding affinities compared to standard chemotherapeutic models, driven by favorable ADMET characteristics[4].

  • Antimicrobial (DNA Gyrase B): Against E. coli DNA Gyrase B (PDB: 5L3J), novel 4,7-disubstituted quinoline-piperazine derivatives yield binding affinities up to -7.96 kcal/mol, establishing a strong foundation for overcoming standard antibiotic resistance[5].

Quantitative Data Comparison
Compound / DrugTarget Enzyme IC50​ ( μM ) Ki​ ( μM )Mechanism of ActionKey Docking Interactions
Acarbose (Standard) α-Glucosidase750.7N/ACompetitiveGeneral active site binding
Compound 6m α-Glucosidase280.0242.2UncompetitiveHis239, Phe231, Lys155
Compound 7j α-Glucosidase1.0 - 50.032.0CompetitiveArg312 ( π -cation)
Compound QP12 ER- α (3ERT)In silicoN/ATarget BindingHigh-affinity multi-pocket
Compound 6j DNA Gyrase BIn silicoN/ATarget Binding-7.96 kcal/mol affinity

Self-Validating Experimental Protocols

A rigorous drug discovery pipeline cannot rely on static docking alone; it must be a self-validating system where computational predictions are thermodynamically verified and kinetically proven.

Phase 1: In Silico Pipeline (Docking & MD Simulation)

Static docking overestimates affinity by ignoring solvent dynamics. We mandate Molecular Dynamics (MD) to validate the pose.

  • Protein & Ligand Preparation: Retrieve the target crystal structure (e.g., α-glucosidase) and remove co-crystallized water molecules. Protonate the structure at pH 7.4. Minimize the quinoline-piperazine ligands using the OPLS4 force field to find the lowest-energy conformer.

  • Grid Generation & Docking: Define the receptor grid box centered on known catalytic residues (e.g., His239). Execute standard precision (SP) followed by extra precision (XP) docking.

  • MD Simulation Validation: Subject the top-scoring pose (< -10 kcal/mol) to a 100 ns MD simulation.

    • Validation Metric: Calculate the Root Mean Square Deviation (RMSD). If the ligand RMSD remains < 2.5 Å, the docking pose represents a true thermodynamic minimum and is validated for synthesis[1],[2].

Phase 2: In Vitro Kinetic Validation

To prove the computational binding mode, we determine the mechanism of inhibition via enzyme kinetics.

  • Enzyme Assay: Incubate the target enzyme with varying concentrations of the quinoline-piperazine derivative and a colorimetric substrate (e.g., pNPG for α-glucosidase).

  • Spectrophotometric Reading: Measure absorbance at 405 nm to calculate the IC50​ value.

  • Lineweaver-Burk Analysis: Plot 1/V (velocity) versus 1/[S] (substrate concentration) at different inhibitor concentrations.

    • Validation Metric: If the lines intersect on the y-axis, the inhibitor is competitive (validating active-site docking). If they are parallel, it is uncompetitive (validating allosteric/complex binding)[1],[3].

Protocol N1 1. Ligand & Protein Prep N2 2. Molecular Docking N1->N2 Minimized Structures N3 3. MD Simulation N2->N3 Top Poses (<-10 kcal/mol) N4 4. In Vitro Kinetics N3->N4 Stable Trajectories (RMSD < 2.5Å)

Diagram 2: Self-validating workflow from in silico screening to in vitro kinetic validation.

Sources

Comparative

Comparative Mechanistic Guide: 2-Methyl-5-piperazin-1-yl-quinoline vs. Chloroquine

As researchers navigate the vast landscape of quinoline-derived small molecules, it is critical to distinguish between compounds that share a structural core but possess radically divergent pharmacological destinies. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers navigate the vast landscape of quinoline-derived small molecules, it is critical to distinguish between compounds that share a structural core but possess radically divergent pharmacological destinies. This guide provides an objective, data-driven comparison between Chloroquine (CQ) , a classic 4-aminoquinoline utilized as an antimalarial and lysosomotropic agent, and 2-Methyl-5-piperazin-1-yl-quinoline (2M5PQ) , a highly specialized 5-aminoquinoline pharmacophore utilized in the design of central nervous system (CNS) therapeutics[1].

While both molecules feature a quinoline backbone, their functional group substitutions dictate entirely different mechanisms of action, target affinities, and experimental applications.

Mechanistic Divergence: The "Why" Behind the Chemistry

Chloroquine: Lysosomotropic Autophagy Inhibition

Chloroquine is a weak base that readily diffuses across cell membranes. Its mechanism of action is largely driven by its physicochemical properties rather than highly specific receptor binding. Once CQ enters the acidic environment of the lysosome (pH ~4.5), it becomes protonated and trapped. This massive accumulation buffers the lysosomal lumen, raising its pH. The loss of acidity inactivates resident lysosomal acid hydrolases and physically prevents the fusion of autophagosomes with lysosomes, thereby halting the autophagic flux and leading to the accumulation of undegraded cellular cargo[2].

2-Methyl-5-piperazin-1-yl-quinoline: Serotonergic GPCR Antagonism

In stark contrast, 2M5PQ does not act via bulk pH modulation. The addition of a methyl group at position 2 and a piperazine ring at position 5 of the quinoline core creates a precise geometric arrangement. The basic nitrogen of the piperazine ring serves as a critical hydrogen-bond acceptor/donor that perfectly maps to the orthosteric binding pocket of serotonin (5-HT) receptors.

When 2M5PQ is conjugated as a side chain to tricyclic benzoxazine scaffolds (yielding clinical candidates like GSK588045), it acts as the primary recognition motif that competitively antagonizes 5-HT1A, 5-HT1B, and 5-HT1D receptors[1]. Because these are Gi/o-protein coupled receptors (GPCRs), 2M5PQ antagonism prevents serotonin-mediated inhibition of adenylyl cyclase, thereby rescuing intracellular cAMP levels and modulating downstream neurotransmission[3].

Comparative Pharmacological Profile

To facilitate objective comparison, the quantitative and qualitative pharmacological parameters of both compounds are summarized below.

ParameterChloroquine (CQ)2-Methyl-5-piperazin-1-yl-quinoline (as GSK588045)
Structural Class 4-Aminoquinoline5-Aminoquinoline derivative
Primary Mechanism Lysosomotropic pH elevation; Hematin bindingCompetitive 5-HT1A/B/D receptor antagonism
Molecular Target Lysosomes / Plasmodium food vacuoleG-protein coupled receptors (GPCRs)
Cellular Consequence Blockade of autophagosome-lysosome fusionDisinhibition of Adenylyl Cyclase (cAMP rescue)
Primary Application Antimalarial; Autophagy inhibitor in oncologyAntidepressant / Anxiolytic drug development
Key in vitro Assay LC3-II Western Blot (Autophagic Flux)cAMP HTRF/FRET Assay; Radioligand Binding
Potency / Affinity IC50 ~ 10-50 µM (Autophagy inhibition)pKi = 8.5 - 9.5 (High nanomolar affinity for 5-HT)

Experimental Protocols: Self-Validating Systems

A robust experimental protocol must be a self-validating system. As application scientists, we do not merely execute steps; we design workflows where causality is inherently proven by internal controls.

Protocol 1: Quantifying Autophagic Flux via Chloroquine Inhibition

The Causality Principle: Measuring the autophagy marker LC3-II at a steady state is deceptive; high LC3-II could mean increased autophagosome formation or decreased lysosomal degradation. By utilizing CQ to intentionally block degradation, any further accumulation of LC3-II definitively proves that the autophagic flux was actively flowing prior to the blockade[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., HeLa or U2OS) in 6-well plates and culture until 70% confluent.

  • Starvation (Induction): Wash cells twice with PBS and incubate in EBSS (amino acid starvation medium) for 2 hours to induce basal autophagy.

  • CQ Blockade: Add 50 µM Chloroquine directly to the media for the final 4 hours of the assay. Control: Vehicle-treated cells (no CQ).

  • Lysis & Western Blot: Lyse cells in RIPA buffer supplemented with protease inhibitors. Run lysates on a 12% SDS-PAGE gel and probe for LC3B.

  • Validation: A successful flux assay is validated when the[Starvation + CQ] lane shows significantly higher LC3-II band intensity than the [Starvation Only] lane, confirming CQ successfully trapped the induced autophagosomes.

Protocol 2: Validating 5-HT Receptor Antagonism of 2M5PQ Derivatives

The Causality Principle: 5-HT1A receptors are Gi-coupled, meaning their activation suppresses cAMP. To prove that a 2M5PQ derivative is an antagonist, we must build a three-tier causal chain: (A) Stimulate total cAMP, (B) Suppress it with a known agonist, and (C) Rescue it with the 2M5PQ compound[1].

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO cells stably expressing human 5-HT1A receptors in a 384-well microplate.

  • cAMP Stimulation: Treat cells with 10 µM Forskolin (a direct adenylyl cyclase activator) to establish a maximum cAMP baseline.

  • Agonist Suppression: Co-incubate with an EC80 concentration of 5-HT (serotonin) to drive Gi-mediated suppression of the Forskolin-induced cAMP.

  • Antagonist Rescue: Add serial dilutions (10 pM to 10 µM) of the 2M5PQ derivative (e.g., GSK588045).

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit.

  • Validation: The assay is validated when the 2M5PQ derivative generates a dose-dependent increase in the FRET signal, proving it competitively displaced the 5-HT agonist and rescued adenylyl cyclase activity.

Pathway Visualizations

Below are the logical architectures of the mechanisms of action for both compounds, demonstrating their divergent interactions at the cellular level.

CQ_Mechanism CQ Chloroquine (CQ) Lysosomotropic Agent Lysosome Lysosome (Acidic pH) CQ->Lysosome Accumulates in pH_Rise Increased Lysosomal pH (Loss of Acidity) Lysosome->pH_Rise Induces Fusion_Block Blocked Autophagosome- Lysosome Fusion pH_Rise->Fusion_Block Causes Autophagosome Autophagosome (LC3-II Accumulation) Autophagosome->Fusion_Block Attempts fusion Degradation Inhibited Cargo Degradation Fusion_Block->Degradation Results in

Chloroquine mechanism: Lysosomal accumulation raises pH, blocking autophagosome-lysosome fusion.

TwoM5PQ_Mechanism Ligand 2-Methyl-5-piperazin-1-yl-quinoline (5-HT Antagonist Pharmacophore) Receptor 5-HT1A/B/D Receptor (Gi/o-coupled GPCR) Ligand->Receptor Binds to Blockade Receptor Antagonism (Blocks Serotonin) Receptor->Blockade Induces AC Adenylyl Cyclase (AC) Disinhibition Blockade->AC Prevents Gi inhibition cAMP Increased cAMP Levels (Downstream Signaling) AC->cAMP Catalyzes ATP to

2M5PQ acts as a 5-HT receptor antagonist, preventing Gi-mediated inhibition of adenylyl cyclase.

References

  • Bromidge, S. M., et al. (2010). "Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT1A/B/D Receptor Antagonists Leading to the Discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)." Journal of Medicinal Chemistry.[Link]

  • Giubellina, N., et al. (2010). "Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide Derivative for Depression and Anxiety." Organic Process Research & Development.[Link]

  • Mauthe, M., et al. (2018). "Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion." Autophagy.[Link]

Sources

Validation

Comparative Analysis of Piperazinyl Quinolines as Chemosensitizers: Navigating Multidrug Resistance

Executive Summary Multidrug resistance (MDR) remains one of the most significant bottlenecks in both oncological pharmacology and infectious disease management. The development of chemosensitizers —agents that lack inher...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Multidrug resistance (MDR) remains one of the most significant bottlenecks in both oncological pharmacology and infectious disease management. The development of chemosensitizers —agents that lack inherent lethality but restore the efficacy of primary therapeutics—is a critical strategy to overcome MDR.

Recent high-throughput screening and structure-activity relationship (SAR) studies have identified piperazinyl quinolines as a highly versatile and potent scaffold for chemosensitization[1]. The quinoline core provides necessary lipophilicity for cellular membrane penetration, while the piperazine ring offers a large polar surface area, structural rigidity, and hydrogen-bonding capabilities that drastically enhance target affinity and pharmacokinetic profiles[2]. This guide provides an objective, data-driven comparative analysis of piperazinyl quinolines against traditional chemosensitizers, supported by field-proven experimental methodologies.

Mechanistic Causality: Why Piperazinyl Quinolines?

The efficacy of a chemosensitizer is defined by its ability to neutralize resistance mechanisms without inducing off-target host toxicity. Piperazinyl quinolines achieve this through two distinct pathways depending on the biological model:

  • Fungal Pathogens (Candida albicans): Resistance to azole antifungals (e.g., fluconazole) is often mediated by the upregulation of efflux pumps or stress-response pathways like Hsp90 and calcineurin. While traditional Hsp90 inhibitors can reverse this resistance, they severely impair homologous human host proteins[1]. Piperazinyl quinoline probes (such as ML189) selectively reverse fluconazole resistance in clinical isolates without exhibiting any single-agent antifungal activity, thereby acting as true, non-toxic chemosensitizers[3].

  • Oncological MDR: In cancer, resistance is frequently driven by the overexpression of P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux pump that expels chemotherapeutics from the cell. Piperazinyl quinoline derivatives act as competitive inhibitors, binding to the transmembrane domains of P-gp to halt the efflux of drugs like doxorubicin, effectively trapping the cytotoxic agent inside the tumor cell[4].

MOA cluster_fungal Fungal MDR (e.g., Candida albicans) cluster_cancer Oncological MDR PQ Piperazinyl Quinolines (Chemosensitizers) Stress Stress Response / Efflux (Resistance Mechanism) PQ->Stress Selectively Inhibits Pgp P-gp Efflux Pump (ABCB1) PQ->Pgp Competitive Inhibition Fluco Fluconazole (Primary Drug) FungalDeath Fungal Cell Death (Restored Efficacy) Fluco->FungalDeath Ergosterol Depletion Stress->Fluco Induces Resistance Chemo Chemotherapy (e.g., Doxorubicin) CancerDeath Tumor Apoptosis (Restored Efficacy) Chemo->CancerDeath Cytotoxicity Pgp->Chemo Drug Efflux

Figure 1: Mechanisms of piperazinyl quinolines in reversing fungal and oncological MDR.

Comparative Performance Analysis

To objectively evaluate the performance of piperazinyl quinolines, we must compare them against standard alternative chemosensitizers. In fungal models, agents like Amiodarone have been used, but they suffer from inherent single-agent toxicity[5]. In cancer models, Verapamil is the gold standard P-gp inhibitor but is limited by severe clinical cardiotoxicity.

Table 1: Quantitative Comparison of Chemosensitizers
Compound ClassTarget ApplicationPrimary DrugEffective ConcentrationSynergy / Reversal MetricHost Toxicity Profile
Piperazinyl Quinoline (ML189) Fungal MDR (C. albicans)Fluconazole~0.7 µMFIC Index < 0.5 (Strong Synergy)Low (No single-agent lethality)
Amiodarone (Alternative)Fungal MDR (C. albicans)Fluconazole1.6 - 18.8 µMFIC Index < 0.5High (MIC50 ~3.1 µM)
Piperazinyl Quinoline Hybrids Cancer MDR (P-gp+)Doxorubicin5 - 15 µMFold Reversal > 10xLow (High selectivity index)
Verapamil (Alternative)Cancer MDR (P-gp+)Doxorubicin2 - 5 µMFold Reversal ~ 5-10xHigh (Dose-limiting cardiotoxicity)

Data synthesized from NIH Molecular Libraries Probe Reports and recent SAR studies[5],[3],[4].

Experimental Methodologies & Validation

To ensure scientific integrity, the evaluation of chemosensitizers requires self-validating experimental systems. The workflows below detail the causality behind each procedural step to rule out false positives (e.g., mistaking additive toxicity for true chemosensitization).

Workflow Step1 Cell Culture & Isolate Prep Step2 Single-Agent Toxicity Screen Step1->Step2 Establish Baselines Step3 Checkerboard Assay (FIC Index) Step2->Step3 Filter Toxic Hits Step4 Efflux Validation (Rhodamine 123) Step3->Step4 Select Synergistic Probes Step5 In Vivo Efficacy Models Step4->Step5 Mechanistic Confirmation

Figure 2: Experimental workflow for validating piperazinyl quinolines as chemosensitizers.

Protocol 1: Checkerboard Assay for Fungal Chemosensitization (FIC Index)

Objective: To mathematically differentiate true synergy from additive effects by calculating the Fractional Inhibitory Concentration (FIC) index. Causality: A true chemosensitizer must not kill the pathogen on its own. By testing a 2D matrix of concentrations, we can pinpoint the exact concentration where the chemosensitizer restores the primary drug's efficacy without contributing inherent toxicity.

  • Preparation of the 2D Gradient: In a 96-well plate, serially dilute the primary drug (e.g., Fluconazole) along the X-axis (columns 1-10). Serially dilute the piperazinyl quinoline along the Y-axis (rows A-G).

  • Self-Validation Controls: Reserve Column 11 for the chemosensitizer alone (to prove lack of single-agent toxicity) and Row H for Fluconazole alone (to establish the resistant baseline MIC). Column 12 serves as the drug-free growth control.

  • Inoculation: Add 1×103 CFU/mL of the resistant Candida albicans clinical isolate to all wells.

  • Incubation & Readout: Incubate at 35°C for 48 hours. Measure optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Calculate the FIC Index:

    FIC=MICFluconazole_alone​MICFluconazole_in_combination​​+MICChemosensitizer_alone​MICChemosensitizer_in_combination​​

    Interpretation: An FIC ≤0.5 indicates true synergy[6].

Protocol 2: Rhodamine 123 (Rh123) Efflux Assay for P-gp Inhibition

Objective: To functionally validate that the piperazinyl quinoline reverses oncological MDR by physically blocking the P-gp efflux pump. Causality: Rh123 is a fluorescent dye and a known substrate of P-gp. If the chemosensitizer successfully inhibits P-gp, the pump cannot expel the dye, leading to a measurable accumulation of intracellular fluorescence.

  • Cell Seeding: Seed P-gp overexpressing cancer cells (e.g., MCF-7/ADR) in 6-well plates at 3×105 cells/well. Allow 24 hours for adherence.

  • Pre-incubation: Treat cells with varying concentrations of the piperazinyl quinoline (e.g., 1, 5, 10 µM) for 2 hours. Self-Validation Control: Treat a parallel well with 5 µM Verapamil as a positive control, and leave one well untreated as a negative baseline.

  • Substrate Addition: Add 5 µM of Rh123 to all wells and incubate for exactly 60 minutes at 37°C in the dark.

  • Arrest & Wash: Halt the efflux process by rapidly washing the cells three times with ice-cold PBS.

  • Flow Cytometry: Harvest the cells and analyze intracellular fluorescence using a flow cytometer (excitation 488 nm, emission 530 nm). A rightward shift in the fluorescence peak relative to the negative control confirms P-gp inhibition.

Conclusion

Piperazinyl quinolines represent a highly optimized, dual-domain scaffold capable of reversing multidrug resistance across vastly different biological landscapes. By decoupling chemosensitization from single-agent toxicity, probes like ML189 offer a superior safety and efficacy profile compared to legacy alternatives like Amiodarone or Verapamil. Future drug development should focus on structural modifications of the piperazine ring to further enhance target-specific binding kinetics.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-piperazin-1-yl-quinoline

This document provides a detailed, procedural guide for the safe handling and disposal of 2-Methyl-5-piperazin-1-yl-quinoline (CAS No. 698981-81-6)[1], a compound utilized in drug development and scientific research.

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2-Methyl-5-piperazin-1-yl-quinoline (CAS No. 698981-81-6)[1], a compound utilized in drug development and scientific research. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are synthesized from established safety protocols for quinoline and piperazine derivatives and align with federal and state hazardous waste regulations.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the hazard profile of 2-Methyl-5-piperazin-1-yl-quinoline is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structure—comprising a quinoline core and a piperazine substituent—necessitates that it be handled as a hazardous substance. The risks are inferred from data on its constituent moieties.

  • Quinoline Derivatives: This class of compounds is known for its potential toxicity, with some members being suspected carcinogens.[2][3] They are often classified as harmful if swallowed or in contact with skin, and toxic to aquatic life with long-lasting effects.[4][5]

  • Piperazine Derivatives: These compounds can be corrosive, causing severe skin burns and eye damage.[6][7] Sensitization through skin contact and inhalation is also a potential hazard.[8]

Based on this analysis, all waste containing 2-Methyl-5-piperazin-1-yl-quinoline must be treated as hazardous.

The following table summarizes the likely hazard classifications for 2-Methyl-5-piperazin-1-yl-quinoline, based on data from structurally similar compounds.

Hazard CategoryGHS Classification (Inferred)Precautionary Statement (Code)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage or causes skin irritation[6][7]
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage or causes serious eye irritation[7]
CarcinogenicitySuspectedH350: May cause cancer[3][5]
Aquatic Hazard (Chronic)Category 2H411/H412: Toxic/Harmful to aquatic life with long lasting effects[5]
Pre-Disposal Protocol: Point-of-Generation Waste Management

Proper disposal begins the moment the chemical is deemed waste. The principle of "cradle-to-grave" management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), places the responsibility on the generator.[9][10]

When handling waste containing 2-Methyl-5-piperazin-1-yl-quinoline, a comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[4] No single glove material protects against all substances, so ensure compatibility.[11]

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.[4][5]

  • Body Protection: A laboratory coat is mandatory.[4] For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of solid waste or solutions should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator is required.[12]

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Identify Waste Streams: Create separate, clearly labeled waste streams for:

    • Solid Waste: Unused 2-Methyl-5-piperazin-1-yl-quinoline, contaminated filter paper, weighing boats, and contaminated PPE.

    • Liquid Waste (Non-halogenated): Solutions of the compound in solvents like ethanol, methanol, or acetone.

    • Liquid Waste (Halogenated): Solutions of the compound in solvents like dichloromethane or chloroform.

    • Aqueous Waste: Dilute aqueous solutions containing the compound.

  • Container Selection: Use only approved, chemically compatible hazardous waste containers.[11] High-density polyethylene (HDPE) or glass containers are generally suitable. Always check a chemical compatibility chart.[13][14]

  • Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Corrosive").[15][16]

  • Storage: Store waste containers in a designated, well-ventilated, secondary containment area away from incompatible materials like strong oxidizing agents and acids.[17][18] Keep containers sealed unless actively adding waste.

Step-by-Step Disposal Procedures

The following workflow outlines the procedural steps for disposing of different forms of 2-Methyl-5-piperazin-1-yl-quinoline waste.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Accumulation & Final Disposal Generate Waste Generation (Solid, Liquid, Contaminated PPE) Characterize Characterize as Hazardous (Toxic, Corrosive, Eco-Tox) Generate->Characterize Solid Solid Waste Characterize->Solid Liquid Liquid Waste Characterize->Liquid PPE Contaminated Materials Characterize->PPE Container Select & Label Appropriate Container Solid->Container Liquid->Container PPE->Container Store Store in Designated Secondary Containment Area Container->Store Pickup Arrange Pickup by Licensed Disposal Contractor Store->Pickup Incinerate Final Disposal via High-Temperature Incineration Pickup->Incinerate

Caption: Decision workflow for the disposal of 2-Methyl-5-piperazin-1-yl-quinoline.

  • Work Area: Conduct all transfers within a chemical fume hood to minimize inhalation risk.[4]

  • Transfer: Carefully place any solid 2-Methyl-5-piperazin-1-yl-quinoline, contaminated weighing boats, or filter papers directly into a labeled, sealable hazardous solid waste container.[4] Avoid generating dust.[4]

  • Seal: Securely close the container lid.

  • Log: Record the addition of the waste in the facility's hazardous waste log.

  • Segregation: Use separate, compatible, and clearly labeled hazardous liquid waste containers for halogenated and non-halogenated solvents.[4] Do not mix incompatible waste streams.

  • Transfer: Using a funnel, carefully pour the liquid waste into the appropriate container.

  • Seal: Ensure the container is tightly sealed to prevent the escape of vapors.[11]

  • Log: Record the volume and composition of the added waste.

  • PPE: Dispose of contaminated gloves, bench liners, and other disposable items as solid hazardous waste.[4]

  • Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone). Collect the initial rinsate as hazardous liquid waste.[4] Subsequent rinses can be managed according to standard laboratory procedures.

  • Clothing: If clothing becomes contaminated, remove it immediately and launder it separately before reuse.[8] Heavily contaminated clothing may need to be disposed of as hazardous waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For a solid spill, do not dry sweep. Carefully cover the material with an inert absorbent material like sand or vermiculite.[8] For a liquid spill, dike the area with absorbent pads.

  • Collect: Using spark-proof tools, carefully collect the absorbed material and place it into a labeled hazardous waste container.[8][18]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) officer.

Final Disposal: Regulatory Compliance

The ultimate disposal of 2-Methyl-5-piperazin-1-yl-quinoline waste must be conducted through a licensed hazardous waste disposal facility.[4][19] These facilities typically use high-temperature incineration to destroy the compound and neutralize its hazardous properties.[4] It is the generator's responsibility to ensure that waste is properly manifested and transported by an authorized carrier in compliance with EPA and Department of Transportation (DOT) regulations.[9][10]

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
  • OSHA Chemical Hazards And Communication - St
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • OSHA Rules for Chemical Hazards. DuraLabel.
  • 2-Methylpiperazine - Safety D
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • 2-Methyl-5-(1-piperazinyl)quinoline | CAS#:698981-81-6. Chemsrc.
  • Technical Support Center: Managing Hazardous Waste
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Regulatory and Guidance Inform
  • Safety d
  • Quinoline - SAFETY D
  • SAFETY DATA SHEET - 2-Methylpiperazine. Fisher Scientific.
  • ISO QUINOLINE TECH.
  • SAFETY DATA SHEET - 4-Methyl-2-(1-piperazinyl)quinoline. Thermo Fisher Scientific.
  • 2-Methylpiperazine Safety D
  • 2-Methylpiperazine | C5H12N2 | CID 66057. PubChem - NIH.
  • Quinolines: Human health tier II assessment. Australian Government Department of Health.
  • Chemical Compatibility D
  • Chemical Compatibility Calcul

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Methyl-5-piperazin-1-yl-quinoline: A Framework for Proactive Laboratory Safety

As researchers and drug development professionals, our primary commitment is to scientific advancement, a pursuit that is fundamentally reliant on a foundation of uncompromisable safety. The novel compound 2-Methyl-5-pip...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, a pursuit that is fundamentally reliant on a foundation of uncompromisable safety. The novel compound 2-Methyl-5-piperazin-1-yl-quinoline presents a unique set of handling considerations. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet universally available, its structure—a quinoline core linked to a piperazine moiety—provides a clear and scientifically sound basis for establishing a robust safety protocol.

This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of the necessary precautions, empowering you to work with confidence and security. By analyzing the known hazards of both quinoline and piperazine derivatives, we can construct a self-validating system of protocols that ensures the protection of laboratory personnel, the integrity of your research, and environmental stewardship.

Hazard Analysis: A Tale of Two Moieties

The necessity for stringent personal protective equipment (PPE) protocols stems from the combined toxicological profiles of the compound's core structures.

  • The Quinoline Core: Quinoline and its derivatives are recognized as potentially hazardous substances. They can be toxic if swallowed or absorbed through the skin and are known to cause significant skin and eye irritation.[1][2] Furthermore, some quinoline compounds are suspected of having long-term effects, including the potential to cause genetic defects.[1][2] Their environmental persistence and toxicity to aquatic life also demand careful containment and disposal.[2][3]

  • The Piperazine Substituent: Piperazine and its related compounds are notorious for their potential to cause severe skin and eye damage.[4][5] A primary concern is their capacity to act as sensitizers, meaning repeated exposure can lead to allergic reactions of the skin or respiratory system.[4][5] Inhalation of dusts from piperazine-containing compounds can lead to respiratory irritation.[6]

Therefore, 2-Methyl-5-piperazin-1-yl-quinoline must be handled as a substance that is potentially toxic, a severe irritant to skin and eyes, a possible sensitizer, and an environmental hazard. This understanding forms the logical basis for the comprehensive PPE and handling strategy outlined below.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A dynamic approach to PPE is crucial, with the level of protection adapting to the specific task and associated risks. The following table outlines the recommended PPE for handling 2-Methyl-5-piperazin-1-yl-quinoline.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) • Double-gloved (Nitrile or Neoprene) • Laboratory Coat • Safety Goggles with Side Shields • N95 RespiratorTo prevent the inhalation of fine particulates and to protect skin and eyes from accidental contact with the concentrated solid.[7]
Solution Preparation and Handling • Nitrile or Neoprene Gloves • Laboratory Coat • Chemical Splash Goggles • Face Shield (if splash potential is high)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation or burns.[7]
General Experimental Procedures • Nitrile or Neoprene Gloves • Laboratory Coat • Chemical Splash GogglesTo provide a baseline of protection during routine experimental work where direct handling is minimized but still possible.[7]
Waste Disposal and Spill Cleanup • Heavy-duty Nitrile or Butyl Rubber Gloves • Chemical Resistant Apron or Gown • Chemical Splash Goggles • Face ShieldTo offer enhanced protection when handling larger volumes of potentially corrosive or irritant chemical waste and during spill management.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and prevent contamination. The following protocol provides a step-by-step guide for the safe handling of 2-Methyl-5-piperazin-1-yl-quinoline.

Preparation and Handling
  • Designated Work Area: All handling of 2-Methyl-5-piperazin-1-yl-quinoline, especially in its solid form, must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[1][7]

  • Emergency Readiness: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[6] Prepare a spill kit with appropriate absorbent materials (e.g., vermiculite or sand) before beginning work.[7]

  • Handling the Solid:

    • Don the appropriate PPE as specified in the table above.

    • Use dedicated spatulas and weighing boats.

    • Avoid creating dust. If the material is a fine powder, handle it with extreme care. Moisten the material slightly with a compatible solvent if appropriate to prevent dusting.[8]

  • Preparing Solutions:

    • When dissolving, add the solid 2-Methyl-5-piperazin-1-yl-quinoline to the solvent slowly to prevent splashing.

    • Clearly label all containers with the chemical name, concentration, hazard information, date, and your initials.

Decontamination and Disposal Workflow

Proper disposal is critical to ensure laboratory and environmental safety. Never empty this chemical or its solutions into drains.[2]

  • Solid Waste: Place any solid 2-Methyl-5-piperazin-1-yl-quinoline, contaminated weighing boats, or filter papers directly into a clearly labeled, sealable hazardous solid waste container.[1]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[1]

  • Contaminated Materials: Dispose of all single-use contaminated PPE, such as gloves and disposable lab coats, as hazardous solid waste.[4]

  • Glassware Decontamination: Decontaminate reusable glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate as hazardous liquid waste.[1]

  • Final Disposal: All waste containing 2-Methyl-5-piperazin-1-yl-quinoline must be disposed of through a licensed hazardous waste disposal facility, typically via high-temperature incineration.[1][2]

cluster_prep Preparation cluster_handling Handling cluster_disposal Decontamination & Waste Disposal prep 1. Verify Fume Hood & Emergency Equipment don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Coat, Respirator) prep->don_ppe Pre-handling Checks weigh 3. Weigh Solid Compound (Avoid Dust Generation) don_ppe->weigh Proceed to Handling dissolve 4. Prepare Solution (Slow Addition to Solvent) weigh->dissolve solid_waste 5a. Solid Waste (Contaminated PPE, Weigh Boats) weigh->solid_waste decon 6. Decontaminate Glassware (Collect Rinsate) dissolve->decon Post-Experiment final_disposal 7. Licensed Hazardous Waste Contractor solid_waste->final_disposal liquid_waste 5b. Liquid Waste (Solutions, Rinsate) liquid_waste->final_disposal decon->liquid_waste

Safe Handling and Disposal Workflow

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, swift and correct action is vital.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

By adhering to these scientifically-grounded protocols, you can effectively mitigate the risks associated with handling 2-Methyl-5-piperazin-1-yl-quinoline, ensuring a safe and productive research environment.

References

  • BenchChem Technical Support Team. (2025). Personal protective equipment for handling Piperazine-2-thione. BenchChem.
  • BenchChem. (2025). Personal protective equipment for handling 1,4-Dinicotinoylpiperazine. BenchChem.
  • BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. BenchChem.
  • ECHEMI.
  • BenchChem.
  • Chemos GmbH&Co.KG.
  • PENTA. (2025).
  • ChemicalBook.
  • Apollo Scientific. (2022). Piperazine. Apollo Scientific.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • Santa Cruz Biotechnology, Inc. Material Safety Data Sheet: 2-Methylpiperazine. Santa Cruz Biotechnology, Inc.
  • Thermo Fisher Scientific. (2025).
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Methylpiperazine, 98%. Cole-Parmer.

Sources

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